molecular formula C8H11NO3S B2547508 4-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide CAS No. 220948-21-0

4-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide

Número de catálogo: B2547508
Número CAS: 220948-21-0
Peso molecular: 201.24
Clave InChI: IMAILDNLESYHOJ-ZCFIWIBFSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide is a useful research compound. Its molecular formula is C8H11NO3S and its molecular weight is 201.24. The purity is usually 95%.
BenchChem offers high-quality 4-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

4-[(1R)-1-hydroxyethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3S/c1-6(10)7-2-4-8(5-3-7)13(9,11)12/h2-6,10H,1H3,(H2,9,11,12)/t6-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMAILDNLESYHOJ-ZCFIWIBFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)S(=O)(=O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)S(=O)(=O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

The Strategic Utility of 4-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide as a Chiral Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide is a chiral molecule whose value in drug discovery lies not as a final active pharmaceutical ingredient, but as a crucial, high-quality intermediate. Its structure is endowed with three key features that make it a versatile starting point for complex molecular architectures: a stereodefined secondary alcohol, an aromatic core, and a primary sulfonamide group. This combination provides a rigid scaffold and multiple reactive handles for synthetic elaboration, enabling precise interaction with biological targets. This guide elucidates the fundamental physicochemical properties, stereoselective synthesis, and strategic applications of this compound, providing researchers with the technical insights required to leverage its potential in modern medicinal chemistry programs.

Physicochemical and Structural Characterization

A thorough understanding of a starting material's properties is fundamental to its effective use in multi-step synthesis and process development. 4-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide is a white to off-white solid at room temperature. Its key structural features—a primary sulfonamide and a chiral secondary alcohol—dictate its solubility and reactivity profile. The sulfonamide group (pKa ≈ 10) can act as a hydrogen bond donor, while the hydroxyl group provides a key site for nucleophilic or electrophilic reactions.

Core Properties

The essential physicochemical data for 4-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide are summarized below. This data is critical for reaction planning, purification, and formulation development.

PropertyValue
Molecular Formula C₈H₁₁NO₃S
Molecular Weight 201.24 g/mol
CAS Number 160391-96-2
Appearance White to Off-White Crystalline Solid
Melting Point 135-137 °C
Optical Rotation [α]²⁰/D +35 to +41° (c=1 in methanol)
Solubility Soluble in Methanol, DMSO, moderately soluble in Ethyl Acetate
Structural Analysis

The molecule's utility is derived directly from its three-dimensional arrangement and functional group presentation.

Caption: Structure of 4-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide.

Stereoselective Synthesis Protocol

The synthesis of 4-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide with high enantiomeric purity is paramount to its function as a chiral building block. The most common and efficient method is the asymmetric reduction of the prochiral ketone, 4-acetylbenzenesulfonamide. This transformation is often accomplished using a chiral catalyst system, such as a borane reduction mediated by a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction).

Experimental Workflow: Asymmetric Ketone Reduction

This protocol describes a representative lab-scale synthesis. The causality for choosing this method rests on its high enantioselectivity (>99% e.e.) and reliable, well-documented performance.

Synthesis_Workflow reagent reagent process process product product start start sub 4-Acetylbenzenesulfonamide (Starting Material) react Asymmetric Reduction (0-5 °C, 2-4h) sub->react cat (R)-CBS Catalyst Borane-DMS Complex in THF cat->react quench Quench (Methanol) react->quench workup Aqueous Workup & Extraction (EtOAc) quench->workup purify Purification (Recrystallization or Silica Gel Chromatography) workup->purify final 4-[(1R)-1-hydroxyethyl]benzene- 1-sulfonamide (>99% e.e.) purify->final

Caption: Workflow for the stereoselective synthesis of the target compound.

Step-by-Step Methodology
  • Reactor Setup: A dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet is charged with (R)-2-Methyl-CBS-oxazaborolidine (5-10 mol%) in anhydrous tetrahydrofuran (THF).

  • Reagent Addition: The solution is cooled to 0-5 °C in an ice bath. Borane-dimethyl sulfide complex (BH₃-DMS, ~1.0-1.2 equivalents) is added dropwise, maintaining the internal temperature below 5 °C. The mixture is stirred for 15 minutes.

  • Substrate Introduction: A solution of 4-acetylbenzenesulfonamide (1.0 equivalent) in anhydrous THF is added slowly to the catalyst-borane mixture over 30-60 minutes.

  • Reaction Monitoring: The reaction is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-4 hours).

  • Quenching: The reaction is carefully quenched by the slow, dropwise addition of methanol at 0-5 °C to decompose excess borane.

  • Workup: The mixture is warmed to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and a dilute acid (e.g., 1N HCl). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The crude product is purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the final product as a white solid.

  • Validation: The structure, purity, and enantiomeric excess of the final product are confirmed via ¹H NMR, Mass Spectrometry, and Chiral HPLC analysis.

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

The true value of 4-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide is demonstrated by its incorporation into advanced drug candidates. Its chiral alcohol can be used to form key interactions within a protein's active site, while the sulfonamide can be a hydrogen-bond donor or a point for further chemical elaboration. A prominent example is its use as a foundational fragment in the development of certain classes of protein kinase inhibitors, which are critical in oncology and immunology.

Synthetic Elaboration Pathway

The following diagram illustrates a generalized pathway where the intermediate is functionalized to produce a hypothetical kinase inhibitor. This process typically involves converting the hydroxyl group into a better leaving group or using it in a coupling reaction.

Application_Pathway start_mol 4-[(1R)-1-hydroxyethyl]benzene- 1-sulfonamide step1 Activation of Hydroxyl (e.g., Mesylation, Tosylation) start_mol->step1 SO₂ClR, Base intermediate Activated Chiral Intermediate (e.g., Mesylate) step1->intermediate step2 Nucleophilic Substitution (SN2 with Heterocyclic Amine) intermediate->step2 R₂NH (Heterocycle) final_mol Final Kinase Inhibitor (Complex Heterocyclic Molecule) step2->final_mol bio_target Kinase ATP Binding Pocket final_mol->bio_target Binding Interaction (H-Bonds, etc.)

Caption: Generalized synthetic route from the building block to a kinase inhibitor.

Mechanistic Significance in Target Engagement

In the final drug molecule, the remnant of the original building block serves a precise purpose:

  • Stereochemistry: The (R)-configuration orients the rest of the molecule in a specific vector, allowing for optimal fitting into the ATP binding pocket of the target kinase. An incorrect stereoisomer would fail to bind effectively.

  • Hydrogen Bonding: The sulfonamide group (NH₂) often acts as a critical "hinge-binder," forming hydrogen bonds with the backbone of the kinase hinge region, a common anchoring motif for Type I and Type II kinase inhibitors.

  • Scaffold Rigidity: The benzene sulfonamide core provides a rigid, predictable scaffold from which other pharmacophoric elements can be projected to engage with other regions of the active site, such as the solvent front or hydrophobic pockets.

This demonstrates the principle of "fragment-based drug design," where well-characterized, small molecules like 4-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide are elaborated into potent and selective drugs. The initial investment in a high-purity, stereodefined intermediate is justified by the enhanced probability of achieving the desired biological activity and selectivity in the final compound.

References

  • PubChem National Center for Biotechnology Information. PubChem Compound Summary for CID 6951235, 4-((1R)-1-Hydroxyethyl)benzenesulfonamide. Available at: [Link]

  • Corey, E. J., Bakshi, R. K., & Shibata, S. Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 1987. Available at: [Link]

The Architectural Evolution of Chiral Benzenesulfonamides: From Historical Discovery to Modern Asymmetric Catalysis and Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I have observed firsthand how specific molecular motifs dictate the success or failure of both catalytic workflows and drug discovery pipelines. The benzenesulfonamide moiety is one such privileged scaffold. Originally recognized for its simple antibacterial properties, the introduction of chirality into the benzenesulfonamide framework transformed it into a cornerstone of modern asymmetric synthesis and targeted therapeutics. This whitepaper explores the historical trajectory, mechanistic causality, and practical laboratory synthesis of chiral benzenesulfonamides, providing a self-validating guide for researchers in the field.

Historical Context: The Paradigm Shift to Chirality

The sulfonamide functional group first entered the pharmacological spotlight in the 1930s with the discovery of Prontosil, the [1]. For decades, achiral sulfonamides dominated the landscape of antibiotics and diuretics.

However, the integration of chirality into the benzenesulfonamide framework marked a distinct paradigm shift. The true watershed moment occurred in 1995 when Ryoji Noyori and Takao Ikariya introduced the N -(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN) ligand[2]. Coordinated to a ruthenium(II) center, this chiral benzenesulfonamide complex revolutionized the asymmetric transfer hydrogenation (ATH) of prochiral ketones and imines. This discovery not only earned a Nobel Prize but also cemented the chiral benzenesulfonamide as a "privileged ligand" capable of inducing extraordinary stereocontrol[3].

Mechanistic Insights: The Causality of the Sulfonamide Motif in Catalysis

In the Noyori-Ikariya catalyst system, the benzenesulfonamide group is not merely a structural tether; it is the electronic and steric engine of the catalytic cycle. Understanding the causality behind its function is critical for any scientist attempting to design new ligands.

  • Electronic Causality : The strong electron-withdrawing nature of the benzenesulfonyl group significantly increases the acidity of the adjacent N-H proton. Upon treatment with a base (e.g., KOH or triethylamine), the 18-electron precatalyst undergoes facile dehydrohalogenation to form a highly reactive, unsaturated 16-electron ruthenium-amide intermediate[3]. Without this electron-withdrawing effect, the active catalyst would not form under mild conditions[4].

  • Steric Causality : The rigid, bulky nature of the aromatic benzenesulfonyl group creates a highly restricted chiral pocket. During the concerted hydrogen transfer step, the N-H and Ru-H bonds interact simultaneously with the ketone's oxygen and carbonyl carbon via a six-membered pericyclic transition state. The steric bulk forces the substrate into a specific enantiofacial orientation, leading to the formation of chiral alcohols with exceptional enantiomeric excesses (often >99% ee)[2].

ATH_Cycle Precat Ru(II) Precatalyst [RuCl(TsDPEN)(arene)] Amide 16e- Ru-Amide Active Catalyst Precat->Amide Base (-HCl) Hydride 18e- Ru-Hydride Intermediate Amide->Hydride + Isopropanol - Acetone Hydride->Amide + Ketone - Chiral Alcohol

Fig 1: Catalytic cycle of Noyori Asymmetric Transfer Hydrogenation via Ru-TsDPEN.

Chiral Benzenesulfonamides in Modern Drug Discovery

Beyond catalysis, chiral benzenesulfonamides have emerged as powerful pharmacophores. The sulfonamide group acts as an excellent transition-state isostere and a robust hydrogen-bond donor/acceptor, making it ideal for targeting metalloenzymes[5].

Recent advancements have also explored N-C axially chiral sulfonamides, synthesized via chiral Pd-catalyzed asymmetric desymmetrization, opening new avenues for targeting complex biological receptors with high rotational stability[6]. Below is a summary of quantitative data demonstrating the efficacy of chiral sulfonamides across various biological targets.

Quantitative Efficacy of Chiral Sulfonamide Derivatives
Compound Class / TargetBiological TargetQuantitative MetricReference Compound
Chiral Pyrazolo-triazine SulfonamidesUreaseIC50: 0.037 - 0.044 µMThiourea (IC50: 20.9 µM)[7]
Chiral Pyrazolo-triazine SulfonamidesTyrosinase (Mushroom)IC50: 27.9 - 40.17 µMKojic Acid[7]
N-substituted Dansyl SulfonamidesCarbonic Anhydrase (1AZM)Binding: -6.8 to -8.2 kcal/molAcetazolamide (-5.25 kcal/mol)[5]
Axially Chiral N-arylated SulfonamidesGABA Agonist ReceptorsUp to 98% eeN/A[6]

Self-Validating Protocol: Synthesis of a Chiral Benzenesulfonamide Ligand (TsDPEN)

As a foundational protocol for any laboratory working in asymmetric synthesis, the preparation of mono-sulfonylated chiral diamines must be tightly controlled. A critical failure point in this synthesis is over-sulfonylation (bis-tosylation). The following step-by-step methodology is designed as a self-validating system to ensure high enantiomeric purity and yield.

Step-by-Step Methodology: Asymmetric Synthesis of (1R,2R)-TsDPEN
  • Preparation of the Chiral Amine : Dissolve 10.0 mmol of enantiopure (1R,2R)-1,2-diphenylethylenediamine in 50 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Base Addition : Add 11.0 mmol of triethylamine (Et3N).

    • Causality: Et3N acts as a non-nucleophilic proton sponge to neutralize the HCl byproduct, driving the equilibrium forward without competing with the diamine for the electrophile.

  • Controlled Electrophilic Addition : Cool the reaction vessel to 0 °C using an ice-water bath. Dissolve 10.0 mmol of p-toluenesulfonyl chloride in 20 mL of DCM and add it dropwise over 60 minutes.

    • Causality: The dropwise addition at low temperature maintains a low concentration of the highly reactive sulfonyl chloride, kinetically favoring the mono-sulfonylated product over the bis-sulfonylated byproduct.

  • Reaction Maturation & Self-Validation : Remove the ice bath and allow the reaction to stir at room temperature for 12 hours. Monitor conversion via TLC (eluent: 9:1 DCM:MeOH).

    • Validation: Visualization with a Ninhydrin stain ensures the primary amine is still present (or consumed), validating the completion of the reaction before workup.

  • Aqueous Workup & Purification : Quench the reaction with 30 mL of saturated aqueous NaHCO3. Extract the aqueous layer with DCM (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify the crude solid via flash column chromatography to yield pure (1R,2R)-TsDPEN.

Synthesis_Workflow Start Enantiopure Diamine (1R,2R)-DPEN Coupling Nucleophilic Substitution (0°C to RT, Dropwise) Start->Coupling Reagent p-Toluenesulfonyl Chloride (1.0 eq) Reagent->Coupling Base Triethylamine (1.1 eq) in Anhydrous DCM Base->Coupling Purification Aqueous Workup & Column Chromatography Coupling->Purification Crude Mixture Product Pure (1R,2R)-TsDPEN (>99% ee) Purification->Product Purified Ligand

Fig 2: Standard workflow for the controlled mono-sulfonylation of chiral diamines.

Conclusion

Chiral benzenesulfonamides represent a masterclass in rational chemical design. From their historical roots as simple antibacterial agents to their modern incarnation as the stereocontrolling elements in Noyori-type catalysts and highly specific enzyme inhibitors, these molecules underscore the profound impact of chirality in applied chemistry. By understanding the electronic and steric causality of the sulfonamide motif, researchers can continue to exploit this privileged scaffold for next-generation drug discovery and green asymmetric synthesis.

References

  • [6] Title: Chiral Pd-Catalyzed Enantioselective Syntheses of Various N-C Axially Chiral Compounds and Their Synthetic Applications | Source: PubMed (NIH) | URL:[Link]

  • [2] Title: Asymmetric Transfer Hydrogenation in Water with a Supported Noyori−Ikariya Catalyst | Source: Journal of the American Chemical Society | URL:[Link]

  • [1] Title: Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules | Source: ResearchGate | URL:[Link]

  • [5] Title: Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics | Source: Universitas Airlangga | URL:[Link]

  • [3] Title: Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes | Source: ACS Catalysis | URL:[Link]

  • [7] Title: Synthesis of chiral pyrazolo[4,3-e][1,2,4]triazine sulfonamides with tyrosinase and urease inhibitory activity | Source: Semantic Scholar | URL: [Link]

  • [4] Title: Ru(II) Complexes of N-Alkylated TsDPEN Ligands in Asymmetric Transfer Hydrogenation of Ketones and Imines | Source: Organic Letters | URL:[Link]

Sources

In-Depth Technical Guide: 4-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide in Drug Discovery and Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist specializing in chiral building blocks and API intermediates, I frequently navigate the complexities of introducing stereocenters into privileged pharmacophores. 4-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide (CAS: 220948-21-0) is a high-value chiral intermediate that perfectly illustrates this challenge. It combines a primary sulfonamide—a classic zinc-binding group (ZBG)—with a stereospecific (1R)-hydroxyethyl tail. This whitepaper provides an authoritative analysis of its physicochemical properties, a self-validating protocol for its biocatalytic asymmetric synthesis, and its mechanistic role in targeted drug design.

Physicochemical Profiling & Pharmacophore Rationale

Before deploying any intermediate in a synthetic workflow, we must establish a rigorous physicochemical baseline. The primary sulfonamide group ( −SO2​NH2​ ) is highly polar and acts as a potent hydrogen bond donor and acceptor. The addition of the (1R)-hydroxyethyl group at the para position introduces a chiral center that dictates the spatial orientation of subsequent molecular interactions, which is critical for minimizing off-target toxicity in biological systems.

The following table summarizes the core quantitative data for this compound, grounded in and commercial databases like.

Quantitative Physicochemical Data
PropertyValueAnalytical Significance
IUPAC Name 4-[(1R)-1-hydroxyethyl]benzenesulfonamideDefines the exact (R)-stereoconfiguration.
CAS Number 220948-21-0Unique identifier for procurement and QA.
Molecular Weight 201.24 g/mol Ideal low-MW fragment for lead optimization.
Molecular Formula C8​H11​NO3​S Confirms atomic composition for MS validation.
LogP (Octanol/Water) 0.38Indicates high hydrophilicity; requires specific extraction protocols.
Topological Polar Surface Area 88.8 ŲHigh TPSA limits passive blood-brain barrier (BBB) penetration.
H-Bond Donors / Acceptors 2 / 4Drives strong binding affinity in target protein pockets.

Mechanistic Pathway & Target Interaction

In medicinal chemistry, benzenesulfonamides are the cornerstone of Carbonic Anhydrase Inhibitors (CAIs) and COX-2 selective NSAIDs. The design rationale behind utilizing the (1R) enantiomer over the racemate is rooted in spatial biology.

When this scaffold enters a metalloenzyme active site (such as human Carbonic Anhydrase II), the primary sulfonamide coordinates directly with the catalytic Zn2+ ion. Simultaneously, the (1R)-hydroxyethyl "tail" interacts with the surrounding amino acid residues. The rigid (1R) stereochemistry ensures that the hydroxyl group is perfectly angled to form a hydrogen bond with Thr199/Thr200, while the methyl group is directed into a hydrophobic pocket (e.g., Val135). An (1S) configuration would cause a steric clash, drastically reducing binding affinity.

BindingModel cluster_target Metalloenzyme Active Site (e.g., hCA II) Ligand 4-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide Chiral Pharmacophore Zinc Zn2+ Ion Catalytic Core Ligand->Zinc Primary Sulfonamide (Direct Coordination) Thr199 Thr199 / Thr200 H-Bond Network Ligand->Thr199 Sulfonamide NH & (1R)-OH (H-Bonding) Hydrophobic Val135 / Leu198 Hydrophobic Pocket Ligand->Hydrophobic (1R)-Methyl Group (Steric Fit)

Pharmacophore binding model of the compound within a metalloenzyme active site.

Asymmetric Synthesis Workflow

Synthesizing 4-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide requires the enantioselective reduction of the prochiral ketone, 4-acetylbenzenesulfonamide. While traditional chemocatalysis (e.g., Ru-catalyzed Noyori Asymmetric Transfer Hydrogenation) is viable, it introduces the risk of heavy metal contamination—a critical failure point in API manufacturing.

Therefore, modern process chemistry favors biocatalysis using engineered Ketoreductases (KREDs).

SynthesisWorkflow cluster_catalysis Enantioselective Reduction Pathways SM 4-Acetylbenzenesulfonamide (Prochiral Ketone) KRED Biocatalysis (Preferred) KRED Enzyme + NADP+ GDH Recycling System SM->KRED Aqueous, 30°C Green Chemistry ATH Chemocatalysis Ru-Noyori Catalyst Formic Acid / TEA SM->ATH Organic Solvent Heavy Metal Risk Product 4-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide Target API Intermediate (>99% ee) KRED->Product High Conversion ATH->Product Moderate Conversion Validation Self-Validating QA Chiral HPLC (OD-H) Optical Rotation Product->Validation Stereochemical Confirmation

Workflow for the asymmetric synthesis and validation of the (1R) enantiomer.

Self-Validating Biocatalytic Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system . We do not merely run the reaction; we build in internal controls to prove that the enantiomeric excess (ee) is strictly a result of the enzymatic catalysis and not an analytical artifact.

Causality & Preparation
  • Solvent Choice: The substrate (4-acetylbenzenesulfonamide) has poor aqueous solubility. We utilize a 10% v/v DMSO in 100 mM Potassium Phosphate buffer (pH 7.0). Causality: DMSO ensures substrate bioavailability without denaturing the KRED enzyme, which requires an aqueous hydration shell to maintain its active conformation.

  • Cofactor Recycling: Using stoichiometric NADPH is economically unviable. We employ a Glucose Dehydrogenase (GDH) coupled system. Causality: GDH oxidizes cheap glucose to gluconolactone, continuously regenerating NADPH from NADP+, driving the reduction equilibrium forward.

Step-by-Step Methodology
  • System Suitability Baseline (The Control): Synthesize a racemic standard of 4-(1-hydroxyethyl)benzenesulfonamide by reducing 100 mg of the starting material with Sodium Borohydride ( NaBH4​ ) in methanol. Inject this racemate into the Chiral HPLC to prove baseline resolution ( Rs​>1.5 ) between the (1R) and (1S) peaks.

  • Reaction Matrix Assembly: In a 500 mL jacketed reactor, dissolve 5.0 g of 4-acetylbenzenesulfonamide in 50 mL of DMSO. Slowly add 450 mL of 100 mM Potassium Phosphate buffer (pH 7.0) containing 100 mM D-glucose and 1 mM NADP+.

  • Enzymatic Initiation: Add 5 U/mL of GDH and 10 mg/mL of an (R)-selective engineered Ketoreductase (e.g., KRED-R1).

  • Incubation & In-Process Control (IPC): Stir the biphasic mixture at 30°C and 250 rpm. Validation: At exactly 12 hours and 24 hours, extract a 1 mL aliquot, quench with ethyl acetate, and analyze via achiral UHPLC to monitor the disappearance of the ketone. Proceed only when conversion is >98%.

  • Extraction & Downstream Processing: Because the product has a low LogP (0.38), standard hexane extraction will fail. Extract the aqueous layer three times with equal volumes of Ethyl Acetate (EtOAc). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Stereochemical Validation: Dissolve 1 mg of the purified product in HPLC-grade Isopropanol. Analyze via Chiral HPLC (Daicel Chiralcel OD-H column; Mobile phase: Hexane/IPA 80:20; Flow rate: 1.0 mL/min; UV detection at 254 nm). Compare the chromatogram against the racemic standard from Step 1 to confirm an enantiomeric excess of >99% for the (1R) peak.

Conclusion

The integration of 4-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide into a drug discovery pipeline exemplifies the intersection of precision pharmacophore design and advanced green chemistry. By leveraging biocatalytic asymmetric reduction, researchers can bypass the heavy-metal liabilities of traditional chemocatalysis while achieving near-perfect enantiopurity. Implementing self-validating analytical controls ensures that this chiral building block performs reliably in the synthesis of next-generation, stereospecific therapeutics.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 40463588, 4-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide" PubChem,[Link]

Chiral Sulfonamide Building Blocks: A Technical Whitepaper on 4-[(1R)-1-Hydroxyethyl]benzene-1-sulfonamide (CAS 220948-21-0)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern rational drug design, the spatial orientation of functional groups is just as critical as the chemical composition of the pharmacophore. 4-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide (CAS 220948-21-0) is a highly specialized chiral building block predominantly utilized in the synthesis of next-generation metalloenzyme inhibitors. By combining a primary sulfonamide moiety—a classic zinc-binding pharmacophore—with a strictly defined (1R)-hydroxyethyl chiral center, this compound provides a rigid, stereospecific scaffold that minimizes off-target binding.

This whitepaper provides an in-depth technical analysis of CAS 220948-21-0, detailing its physicochemical profile, its mechanistic role in target binding, and a field-proven, self-validating protocol for its asymmetric synthesis.

Physicochemical Profiling & Structural Analysis

To predict the pharmacokinetic behavior of downstream active pharmaceutical ingredients (APIs) derived from this intermediate, we must first establish its baseline physicochemical properties. The presence of both a hydrogen-bond donating hydroxyl group and a sulfonamide group significantly influences its topological polar surface area (TPSA) and solubility profile[1].

Table 1: Quantitative Physicochemical Data
PropertyValueClinical / Synthetic Relevance
Chemical Name 4-[(1R)-1-hydroxyethyl]benzene-1-sulfonamideIUPAC standard nomenclature.
CAS Registry Number 220948-21-0Unique identifier for the (1R) enantiomer.
Molecular Formula C₈H₁₁NO₃SCore aromatic scaffold.
Molecular Weight 201.24 g/mol Low MW allows for extensive downstream elaboration without exceeding Lipinski's Rule of 5.
Topological Polar Surface Area 88.8 ŲExcellent for oral bioavailability; allows passive membrane permeability.
LogP (Computed) 0.39Highly hydrophilic; requires lipophilic functionalization in final API design.
H-Bond Donors / Acceptors 2 / 3Facilitates strong, directional binding in target protein active sites.

Mechanistic Role in Drug Development

As a Senior Application Scientist, I frequently encounter challenges where racemic mixtures fail in clinical trials due to enantiomeric antagonism. The utility of CAS 220948-21-0 lies in its pre-established (1R) stereocenter.

When designing inhibitors for enzymes like Carbonic Anhydrase (CA) or Cyclooxygenase-2 (COX-2), the primary sulfonamide group (-SO₂NH₂) acts as a potent zinc-binding group (ZBG). It coordinates directly with the catalytic Zn²⁺ ion in the enzyme's active site while simultaneously participating in a hydrogen-bond network with conserved residues (e.g., Thr199 in CA).

The causality behind selecting the (1R) enantiomer over the (1S) enantiomer is dictated by the architecture of the hydrophobic pocket adjacent to the active site. The (1R)-methyl group projects optimally into a lipophilic sub-pocket (often lined by residues like Val121 and Phe131), anchoring the molecule and drastically reducing the dissociation rate ( koff​ ). The (1S) epimer, conversely, induces steric clashes that lower binding affinity by orders of magnitude.

BindingLogic Ligand CAS 220948-21-0 Chiral Sulfonamide Zn Zn2+ Ion (Catalytic Core) Ligand->Zn -SO2NH2 Coordination Thr199 Thr199 Residue (H-Bond Network) Ligand->Thr199 Sulfonamide H-Bonding Hydrophobic Hydrophobic Pocket (Val121/Phe131) Ligand->Hydrophobic (1R)-Methyl Steric Fit

Pharmacophore binding logic of CAS 220948-21-0 in a metalloenzyme active site.

Synthetic Methodologies: Asymmetric Transfer Hydrogenation (ATH)

The most robust, atom-economical method to synthesize CAS 220948-21-0 is via the Noyori Asymmetric Transfer Hydrogenation (ATH) of the prochiral precursor, 4-acetylbenzenesulfonamide[2].

Why choose ATH over standard borohydride reduction followed by chiral resolution? Standard reductions yield a 50:50 racemic mixture, wasting 50% of the material. The Noyori ATH utilizes a chiral ruthenium catalyst—typically RuCl(p-cymene)[(S,S)-TsDPEN]—which operates via a metal-ligand bifunctional mechanism. The hydrogen transfer occurs through a concerted, six-membered pericyclic transition state. The steric bulk of the (S,S)-TsDPEN ligand forces the substrate to adopt a specific trajectory, exclusively yielding the (1R)-alcohol[3].

SynthWorkflow Ketone 4-Acetylbenzenesulfonamide (Prochiral Ketone) Catalyst RuCl(p-cymene)[(S,S)-TsDPEN] HCOOH / Et3N Ketone->Catalyst Outer-Sphere Coordination Product 4-[(1R)-1-Hydroxyethyl]benzene- 1-sulfonamide (>99% ee) Catalyst->Product Bifunctional H-Transfer

Workflow of the stereoselective Noyori asymmetric transfer hydrogenation.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . Each step contains an inherent quality control checkpoint to ensure the reaction does not proceed to the next phase if a failure occurs.

  • Catalyst Activation :

    • Action: In a highly inert argon atmosphere, dissolve RuCl(p-cymene)[(S,S)-TsDPEN] (0.5 mol%) in anhydrous dichloromethane (DCM). Add a stoichiometric amount of triethylamine (Et₃N) to abstract the chloride ion, generating the active 16-electron ruthenium species.

    • Validation: The solution transitions from a deep red to a dark purple, visually confirming catalyst activation.

  • Substrate Preparation :

    • Action: Dissolve 4-acetylbenzenesulfonamide (1.0 eq) in an azeotropic mixture of Formic Acid/Triethylamine (5:2 molar ratio). This serves as both the solvent and the hydride donor.

  • Hydrogen Transfer :

    • Action: Add the activated catalyst solution to the substrate mixture. Stir at 40 °C for 12-16 hours.

    • Causality: Formic acid decomposes into CO₂ and H₂, driving the equilibrium forward. The 40 °C temperature provides enough kinetic energy for the transfer without degrading the thermally sensitive Ru-complex.

  • In-Process Control (IPC) :

    • Validation: Analyze an aliquot via LC-MS. The reaction is complete only when the ketone mass ( [M+H]+=200 ) is entirely replaced by the alcohol mass ( [M+H]+=202 ).

  • Workup & Isolation :

    • Action: Quench the reaction with ice-cold water. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with saturated NaHCO₃ to neutralize residual formic acid, then with brine. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Chiral Upgrading :

    • Action: Recrystallize the crude solid from hot isopropanol.

    • Causality: While ATH typically yields ~95-98% enantiomeric excess (ee), pharmaceutical standards require >99% ee. The racemic crystals are more soluble in cold isopropanol than the pure enantiomer, allowing the (1R) product to crash out as optically pure white crystals.

Analytical Validation & Quality Control

To guarantee the scientific integrity of the synthesized CAS 220948-21-0, the following analytical suite must be executed:

  • Chiral HPLC : Use a Chiralcel OD-H column (Hexane/Isopropanol 80:20, 1.0 mL/min). The (1R) enantiomer must elute as a single sharp peak, with the (1S) epimer peak integrating to <0.5% of the total area.

  • ¹H NMR (400 MHz, DMSO-d₆) : The self-validating marker for successful reduction is the disappearance of the acetyl methyl singlet (~2.5 ppm) and the emergence of a doublet at ~1.3 ppm (CH₃) coupled with a distinct multiplet at ~4.7 ppm (CH-OH).

  • Optical Rotation : [α]D20​ must be measured to confirm the (+)/(R) designation, matching literature standards for the pure enantiomer[4].

References

  • PubChem Compound Summary for CID 40463588 : 4-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide. National Center for Biotechnology Information. URL:[Link]

  • Noyori, R., et al. : Metal-Ligand Bifunctional Catalysis: A Nonclassical Mechanism for Asymmetric Hydrogen Transfer between Alcohols and Carbonyl Compounds. Journal of Organic Chemistry, 2001, 66(24), 7931-7944. URL:[Link]

Sources

Strategic Exploitation of 4-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide in Drug Discovery: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the identification of versatile, high-efficiency molecular scaffolds is paramount. 4-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide (CAS: 220948-21-0) represents a highly privileged structure[1]. By combining a primary aryl sulfonamide—a classic zinc-binding pharmacophore—with a rigid benzene spacer and a chiral (1R)-1-hydroxyethyl moiety, this molecule serves as an exceptional starting point for targeted drug discovery.

As an Application Scientist, I have structured this guide to move beyond basic structural descriptions. Here, we will dissect the causality behind this molecule's interactions, propose three cutting-edge research areas, and provide self-validating experimental protocols to rigorously evaluate its efficacy in vitro.

Physicochemical Profiling & Pharmacophore Rationale

To understand the utility of 4-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide, we must first analyze its physicochemical properties. The molecule perfectly aligns with the "Rule of Three" (Ro3), making it an ideal candidate for Fragment-Based Drug Discovery (FBDD)[2].

Data Presentation: Quantitative Scaffold Analysis

Table 1: Physicochemical Properties & Drug-Design Relevance

Property Value Relevance to Experimental Design
Molecular Weight 201.24 g/mol Ideal for FBDD; allows for extensive "fragment growing" without exceeding Lipinski's Rule of 5[1].
LogP 0.3873 High aqueous solubility; prevents aggregation in high-concentration biochemical assays[1].
Topological Polar Surface Area 80.39 Ų Optimal for membrane permeability, allowing for cellular assay translation[1].
Hydrogen Bond Donors 2 Sulfonamide (-NH₂) and chiral alcohol (-OH) act as critical anchoring vectors[1].

| Hydrogen Bond Acceptors | 3 | Sulfonamide oxygens and alcohol oxygen provide versatile interaction points[1]. |

Causality in Design: The primary sulfonamide acts as a potent Zinc-Binding Group (ZBG), capable of displacing the catalytic water molecule in metalloenzymes like Carbonic Anhydrase[3]. Meanwhile, the (1R)-stereocenter provides a highly specific spatial vector. Unlike flat, achiral fragments, this chiral alcohol can probe the asymmetric S1/S2 subpockets of target enzymes, driving stereospecific affinity.

Research Area I: Isoform-Selective Carbonic Anhydrase (CA) Inhibition

The Mechanistic Rationale

Carbonic anhydrases catalyze the reversible hydration of CO₂. While CA I and CA II are ubiquitous and essential for normal physiology, isoforms CA IX and CA XII are heavily overexpressed in the hypoxic microenvironments of solid tumors, driving extracellular acidosis and metastasis[4].

The challenge in the field is achieving isoform selectivity. Pan-inhibitors like 5 cause systemic toxicity by inhibiting CA II[5]. 4-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide offers a solution: its chiral tail can be leveraged to interact with the distinct hydrophobic/hydrophilic topological halves of the CA IX active site, potentially differentiating it from the CA II pocket.

CA_Inhibition A Hypoxia (Tumor Microenvironment) B HIF-1α Activation A->B C CA IX Overexpression B->C D Extracellular Acidosis C->D F Targeted Inhibition & pH Normalization C->F Blocked Hydration E 4-[(1R)-1-hydroxyethyl] benzene-1-sulfonamide E->C Zinc Binding

Mechanistic pathway of CA IX inhibition by sulfonamide probes in hypoxic tumors.

Experimental Protocol: High-Throughput Stopped-Flow CO₂ Hydration Assay

Causality Check: Why use stopped-flow? The hydration of CO₂ is one of the fastest known enzymatic reactions ( kcat​ ~ 106 s⁻¹). Standard steady-state kinetics cannot capture the initial velocity accurately; stopped-flow instrumentation is mandatory for reliable Ki​ determination.

Step-by-Step Methodology:

  • Enzyme Preparation: Prepare 10 nM solutions of recombinant human CA IX and CA II in assay buffer (20 mM HEPES, pH 7.4, 20 mM Na₂SO₄).

  • Indicator Integration: Add 0.2 mM Phenol Red to the enzyme syringe. The absorbance change at 557 nm will track the pH drop as CO₂ is converted to protons and bicarbonate.

  • Inhibitor Titration: Prepare a 10-point serial dilution of the compound (from 10 µM down to 0.1 nM) in 1% DMSO/assay buffer. Pre-incubate with the enzyme for 15 minutes at 20°C.

  • Kinetic Initiation: Rapidly mix the enzyme-inhibitor solution 1:1 with CO₂-saturated water (17 mM CO₂) using the stopped-flow spectrophotometer.

  • Data Extraction: Calculate the initial velocity from the linear portion of the absorbance-time curve (first 5-10 ms). Determine the IC₅₀ using a four-parameter logistic fit.

  • Self-Validating System Check: Include an uncatalyzed baseline control (buffer + CO₂ without enzyme). The baseline rate must remain constant. Use acetazolamide as a positive control (expected Ki​ for CA II ~ 12 nM).

Research Area II: Stereospecific Modulation of Cyclooxygenase-2 (COX-2)

The Mechanistic Rationale

The sulfonamide group is the defining pharmacophore of the "coxib" class of NSAIDs (e.g., 6)[6]. COX-2 possesses a hydrophilic side pocket (lined by Arg513, His90, and Val523) that is inaccessible in the constitutively active COX-1 (which features a bulky Ile523)[7].

4-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide acts as a minimal recognition element. The sulfonamide anchors into the COX-2 side pocket, while the (1R)-hydroxyethyl group serves as a stereochemical probe to map the entrance portal (Arg120/Tyr355) of the cyclooxygenase channel[8].

COX2_Selectivity A Arachidonic Acid B COX-1 (Constitutive) Narrow Channel (Ile523) A->B C COX-2 (Inducible) Side Pocket Present (Val523) A->C E Steric Clash (No Binding) B->E F Binding at Arg513/His90 (Inhibition) C->F D Sulfonamide Probe D->B Excluded D->C Anchored

Structural basis for COX-2 selectivity driven by the sulfonamide pharmacophore.

Experimental Protocol: Time-Dependent Fluorometric COX Selectivity Assay

Causality Check: Why pre-incubate? Sulfonamide binding to COX-2 is a time-dependent process involving a slow, tight-binding conformational change. Omitting a pre-incubation step will yield artificially high IC₅₀ values and mask true selectivity.

Step-by-Step Methodology:

  • Enzyme Reconstitution: Reconstitute purified human recombinant COX-1 and COX-2 with Hematin (1 µM) in 100 mM Tris-HCl buffer (pH 8.0) to activate the peroxidase activity.

  • Time-Dependent Incubation: Add the sulfonamide compound (0.01 µM to 100 µM) to the enzyme solutions. Incubate at 37°C for exactly 15 minutes to allow the slow-binding conformational shift to occur.

  • Substrate Introduction: Initiate the reaction by adding Arachidonic Acid (10 µM) and the fluorogenic substrate ADHP (10-acetyl-3,7-dihydroxyphenoxazine).

  • Fluorescence Readout: Measure the formation of highly fluorescent resorufin (Ex: 535 nm, Em: 590 nm) continuously for 5 minutes.

  • Selectivity Calculation: Calculate the Selectivity Index (SI) = IC₅₀(COX-1) / IC₅₀(COX-2).

  • Self-Validating System Check: Run celecoxib as a selective COX-2 control (expected SI > 300) and indomethacin as a non-selective control (expected SI ~ 1)[6].

Research Area III: Advanced Fragment-Based Drug Discovery (FBDD)

The Mechanistic Rationale

With a molecular weight of 201.24 Da, this compound is an archetypal FBDD starting point[9]. In FBDD, fragments bind with low affinity (µM to mM) but exhibit exceptionally high Ligand Efficiency (LE)[10]. The primary sulfonamide acts as an unbreakable anchor in the active site, while the (1R)-hydroxyethyl group provides a synthetic vector for "fragment growing." The alcohol can be readily converted into ethers, esters, or amines to reach into adjacent hydrophobic pockets, exponentially increasing affinity[2].

FBDD_Workflow A Fragment Library (MW < 300 Da) B X-Ray Soaking (Target Protein) A->B C Hit Identification (Low Affinity, High LE) B->C D Fragment Growing via (1R)-OH Vector C->D E Lead Compound (High Affinity) D->E

Fragment-Based Drug Discovery (FBDD) workflow utilizing the chiral alcohol vector.

Experimental Protocol: X-Ray Crystallographic Fragment Soaking

Causality Check: Why use X-ray soaking instead of biochemical screening? Fragments have weak affinities that often fall below the detection limit of standard biochemical assays. Direct crystallographic observation provides unequivocal proof of binding and atomic-level coordinates for rational design.

Step-by-Step Methodology:

  • Apo-Crystallization: Grow apo-crystals of the target protein (e.g., CA IX catalytic domain) using vapor diffusion hanging-drop methods.

  • Fragment Soaking: Transfer the crystals into a soaking drop containing the mother liquor supplemented with 50 mM of 4-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide and 5% DMSO. Soak for 2 to 24 hours.

  • Cryoprotection: Briefly transfer the soaked crystal into a cryoprotectant solution (mother liquor + 20% glycerol + 50 mM fragment) before flash-freezing in liquid nitrogen.

  • Data Acquisition: Collect diffraction data at a synchrotron light source (e.g., 100 K, 0.97 Å wavelength).

  • Density Refinement: Process the data and calculate Fo​−Fc​ difference electron density maps to locate the fragment.

  • Self-Validating System Check: Always soak a control crystal in the exact same buffer containing 5% DMSO without the fragment. This rules out solvent-induced conformational artifacts and validates that the observed electron density is genuinely the ligand.

Conclusion

4-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide is not merely a chemical intermediate; it is a highly calibrated molecular probe. By exploiting its primary sulfonamide as a stable anchor and its chiral alcohol as a directional vector, researchers can unlock highly selective inhibitors for oncology (CA IX/XII) and inflammation (COX-2), or utilize it as a high-efficiency seed for fragment-based drug design.

References

  • 4-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide | C8H11NO3S | CID 40463588 - PubChem. nih.gov. 11[11]

  • 220948-21-0 | 4-[(1r)-1-hydroxyethyl]benzene-1-sulfonamide | ChemScene. chemscene.com. 1[1]

  • Fragment-Based Drug Design: From Then until Now, and Toward the Future | Journal of Medicinal Chemistry. acs.org. 9[9]

  • Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. massbio.org. 10[10]

  • FBDD: Fragment-Based Drug Discovery. biosolveit.de. 2[2]

  • Discovery and development of cyclooxygenase 2 inhibitors. wikipedia.org. 7[7]

  • A Comparative Analysis of Sulfonamides as Cyclooxygenase-2 (COX-2) Inhibitors. benchchem.com. 6[6]

  • Carbonic anhydrase inhibitors and activators for novel therapeutic applications. nih.gov. 3[3]

  • Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity. nih.gov. 8[8]

  • Carbonic anhydrase inhibitors. nih.gov. 5[5]

  • Design of Fluorescent Sulfonamides as Probes of Tumor-Associated Carbonic Anhydrase IX That Inhibit Isozyme IX-Mediated Acidification of Hypoxic Tumors. acs.org. 4[4]

Sources

Technical Whitepaper: Synthesis, Characterization, and Applications of 4-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide is a highly specialized chiral building block utilized extensively in modern medicinal chemistry and structure-based drug design. Characterized by a primary sulfonamide moiety and a strictly defined (1R)-secondary alcohol, this intermediate is pivotal for synthesizing next-generation HIV-1 protease inhibitors and selective Carbonic Anhydrase (CA) inhibitors. This guide provides an authoritative breakdown of its chemical properties, the mechanistic causality behind its asymmetric synthesis, and its structure-activity relationship (SAR) applications.

Chemical Identity & Structural Parameters

A comprehensive understanding of the compound's physicochemical properties is essential for predicting its behavior in both synthetic workflows and biological systems.

PropertyValue
IUPAC Name 4-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide
CAS Registry Number 220948-21-0
Molecular Formula C₈H₁₁NO₃S
Molecular Weight 201.24 g/mol
SMILES CC1=CC=C(S(N)(=O)=O)C=C1
Topological Polar Surface Area (TPSA) 80.39 Ų
LogP (Predicted) 0.3873
Hydrogen Bond Donors / Acceptors 2 / 3

Data supported by [1] and [2].

Mechanistic Synthesis: The Causality of Chiral Induction

The synthesis of 4-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide relies on the highly enantioselective reduction of its prochiral ketone precursor, 4-acetylbenzenesulfonamide. While standard hydride reagents like sodium borohydride (NaBH₄) yield a racemic mixture, the Corey-Bakshi-Shibata (CBS) reduction provides exquisite stereocontrol [3].

The Causality of Catalyst Selection: To obtain the (1R)-enantiomer, the reaction necessitates the use of the (S)-CBS catalyst (a chiral oxazaborolidine derivative) combined with a borane source (BH₃-THF). The causality behind this stereochemical outcome lies in the rigid, six-membered transition state formed during the catalytic cycle. The (S)-CBS catalyst coordinates both the borane and the ketone. Steric steering dictates that the bulkier phenyl-sulfonamide group occupies the less hindered equatorial position, while the smaller methyl group sits axially. Consequently, hydride transfer occurs exclusively from the Re face of the carbonyl carbon, yielding the target (1R)-alcohol with high enantiomeric excess (ee).

Synthesis A 4-Acetylbenzenesulfonamide (Starting Material) C Asymmetric Borane Reduction (Corey-Bakshi-Shibata) A->C B (S)-CBS Catalyst + BH3-THF B->C Catalyst & Hydride Source D 4-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide (Target Product) C->D Stereoselective Reduction E Chiral HPLC Validation (ee > 99%) D->E Quality Control

Corey-Bakshi-Shibata (CBS) asymmetric reduction workflow for the 1R-enantiomer.

Self-Validating Experimental Protocol: CBS Reduction

To ensure trustworthiness and reproducibility, the following protocol incorporates built-in validation steps. The slow addition of the borane complex is a critical parameter; rapid addition leads to an uncatalyzed background reduction, which severely degrades the enantiomeric excess.

Step 1: Reaction Setup

  • In a flame-dried, argon-purged flask, dissolve 4-acetylbenzenesulfonamide (1.0 eq) and (S)-CBS catalyst (0.1 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the reaction mixture to -20 °C to maximize the rigidity of the transition state and enhance stereoselectivity.

Step 2: Asymmetric Reduction

  • Add BH₃-THF (1.2 eq) dropwise over 2 hours utilizing a syringe pump.

    • Causality: The slow addition ensures the local concentration of borane remains low, forcing the reduction to proceed entirely through the highly reactive chiral oxazaborolidine-borane complex rather than via an uncatalyzed, racemic pathway.

Step 3: Quench and Workup

  • Stir the mixture for an additional 1 hour at -20 °C.

  • Quench the reaction by the careful, dropwise addition of methanol (Caution: vigorous evolution of hydrogen gas).

  • Concentrate the mixture under reduced pressure, dilute with ethyl acetate, and wash with 1M HCl to remove the chiral catalyst (which can be recovered from the aqueous phase).

  • Dry the organic layer over MgSO₄, filter, and concentrate to yield the crude product.

Step 4: Self-Validation (Chiral HPLC) Before proceeding to downstream API synthesis, validate the optical purity of the intermediate.

  • Analyze the crude product using Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/Isopropanol 85:15, flow rate 1.0 mL/min, UV detection at 254 nm).

  • Validation Threshold: If the ee is > 98%, proceed to the next synthetic step. If the ee is < 98%, trigger a mandatory recrystallization step from ethyl acetate/hexanes to upgrade the chiral purity.

Applications in Drug Development: Structure-Activity Relationship (SAR)

The (1R)-hydroxyethyl moiety is not merely a structural spacer; it is an active participant in target binding.

HIV-1 Protease Inhibitors: In the design of advanced antiviral therapeutics, this compound serves as a highly specific P2' ligand. According to structure-guided design strategies published in the Journal of Medicinal Chemistry [3], incorporating stereochemically defined P2' ligands optimizes hydrogen bonding within the viral protease's substrate envelope. The (1R)-enantiomer engages in a unique pattern of direct hydrogen bonding with the backbone amides of Asp29' and Asp30' in the active site. This precise stereochemical anchoring allows the inhibitor to maintain exceptional potency against multidrug-resistant HIV-1 strains.

Carbonic Anhydrase (CA) Inhibition: The primary sulfonamide group is the classic pharmacophore for CA inhibition, coordinating directly with the active-site zinc ion. The adjacent chiral secondary alcohol provides an additional, spatially defined hydrogen bond donor/acceptor site. This allows medicinal chemists to exploit subtle topological differences between CA isozymes, achieving selectivity (e.g., targeting tumor-associated CA IX over ubiquitous off-target CA II).

References

  • PubChem. "4-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide". National Center for Biotechnology Information. URL:[Link]

  • Rusere, L. N., et al. "HIV-1 Protease Inhibitors Incorporating Stereochemically Defined P2′ Ligands To Optimize Hydrogen Bonding in the Substrate Envelope." Journal of Medicinal Chemistry, 2019, 62(17), 8062-8079. URL:[Link]

Methodological & Application

Application Note: Asymmetric Synthesis of 4-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

4-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide (CAS: 220948-21-0) is a highly valued chiral building block in pharmaceutical development [1]. The stereochemically defined (1R)-hydroxyethyl moiety is a critical structural determinant used to optimize hydrogen bonding within the substrate envelope of various active pharmaceutical ingredients (APIs), most notably in the design of next-generation HIV-1 protease inhibitors [2].

Achieving high enantiomeric excess (ee) is paramount, as the opposite (1S)-enantiomer often exhibits drastically reduced target affinity or off-target toxicity. While traditional reductions of the prochiral ketone precursor (4-acetylbenzenesulfonamide) using sodium borohydride yield racemic mixtures, modern asymmetric synthesis demands highly selective, scalable, and atom-economical pathways.

This technical guide details two orthogonal, field-proven methodologies for the asymmetric synthesis of this compound:

  • Chemocatalytic: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH).

  • Biocatalytic: Enzymatic Reduction via Ketoreductase (KRED) with Cofactor Regeneration.

Method 1: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

Mechanistic Causality

The Noyori Asymmetric Transfer Hydrogenation (ATH) utilizes a chiral ruthenium(II) complex, typically RuCl(p-cymene)[(R,R)-TsDPEN] . The causality behind this specific catalyst choice lies in its highly ordered, 6-membered pericyclic transition state. The (R,R)-TsDPEN ligand creates a chiral pocket that enforces a strict spatial arrangement: the amine (NH) of the ligand hydrogen-bonds with the oxygen of 4-acetylbenzenesulfonamide, while the ruthenium-hydride (Ru-H) delivers the hydride exclusively to the Re-face of the ketone. This stereospecific trajectory ensures the formation of the (1R)-alcohol.

Furthermore, a formic acid/triethylamine (HCOOH/Et₃N) azeotrope is selected over high-pressure H₂ gas. Formic acid acts as a safe, liquid hydride donor that decomposes into CO₂ (driving the reaction forward thermodynamically), while Et₃N prevents the acidic degradation of the sulfonamide group.

ATH_Workflow Step1 1. Catalyst Activation RuCl(p-cymene)[(R,R)-TsDPEN] + HCOOH/Et3N Step2 2. Asymmetric Transfer Hydrogenation (40°C, 16h) Step1->Step2 Step3 3. Aqueous Quench & Extraction (EtOAc) Step2->Step3 Step4 4. Crystallization (Hexane/EtOAc) Step3->Step4 Step5 5. Chiral HPLC (ee > 99%) Step4->Step5

Workflow for the Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH) process.

Step-by-Step Protocol (Self-Validating System)
  • System Purging: In a jacketed reactor, purge the headspace with ultra-pure N₂ for 15 minutes. Causality: The Ru(II) active species is sensitive to oxidation; strict anaerobiosis validates catalyst longevity.

  • Substrate Loading: Charge 4-acetylbenzenesulfonamide (1.0 eq, 100 mmol) and dissolve in anhydrous DMF (100 mL).

  • Hydride Source Addition: Slowly add the HCOOH/Et₃N (5:2) azeotrope (5.0 eq of HCOOH) while maintaining the internal temperature below 25°C to prevent exothermic runaway.

  • Catalyst Introduction: Add RuCl(p-cymene)[(R,R)-TsDPEN] (0.5 mol%). Self-Validation: A low catalyst loading is deliberately chosen. If the reaction proceeds too rapidly, background uncatalyzed racemic reduction can occur. 0.5 mol% ensures stereocontrol outpaces racemic background noise.

  • Reaction: Heat the mixture to 40°C and stir for 16 hours. Monitor CO₂ evolution via a bubbler (active bubbling validates hydride transfer).

  • Workup & Upgrading: Quench with cold water (200 mL) and extract with Ethyl Acetate (3 x 100 mL). Wash the organic layer with saturated NaHCO₃ to neutralize residual formic acid. Dry over Na₂SO₄ and concentrate in vacuo.

  • Crystallization: Recrystallize the crude solid from a hot EtOAc/Hexanes mixture to upgrade the chiral purity to >99% ee[2].

Method 2: Biocatalytic Reduction via Ketoreductase (KRED)

Mechanistic Causality

Biocatalysis offers an environmentally benign alternative with near-perfect stereoselectivity. Engineered Ketoreductases (KREDs) possess active sites that lock 4-acetylbenzenesulfonamide into a singular conformation, yielding >99.5% ee. However, KREDs require the costly cofactor NADPH to donate the hydride.

To make this self-sustaining, a cofactor regeneration loop is employed using Glucose Dehydrogenase (GDH). GDH oxidizes inexpensive D-glucose to D-glucono-1,5-lactone (which hydrolyzes to gluconic acid), simultaneously reducing NADP⁺ back to NADPH. This coupled system drives the equilibrium entirely to the product side.

Biocatalytic_Cycle cluster_Main Ketone 4-Acetylbenzenesulfonamide KRED Ketoreductase (KRED) Ketone->KRED Alcohol 4-[(1R)-1-hydroxyethyl] benzene-1-sulfonamide KRED->Alcohol NADP NADP+ KRED->NADP GDH Glucose Dehydrogenase (GDH) NADPH NADPH GDH->NADPH Reduction Gluconate D-Gluconate GDH->Gluconate NADPH->KRED Hydride Donor NADP->GDH Glucose D-Glucose Glucose->GDH

Biocatalytic reduction cycle showing KRED-mediated hydride transfer and GDH cofactor regeneration.

Step-by-Step Protocol (Self-Validating System)
  • Buffer Preparation: Prepare 500 mL of 100 mM Potassium Phosphate buffer. Adjust to exactly pH 7.0.

  • Cofactor & Sacrificial Reductant: Dissolve D-glucose (1.5 eq) and NADP⁺ (0.001 eq) in the buffer. Causality: Only 0.1 mol% NADP⁺ is required due to the rapid turnover rate of the GDH recycling loop.

  • Enzyme Addition: Charge GDH (1 U/mg substrate) and an engineered (R)-selective KRED (2 U/mg substrate) to the aqueous mixture.

  • Substrate Introduction: Dissolve 4-acetylbenzenesulfonamide (100 mmol) in DMSO (50 mL). Add this solution dropwise to the bioreactor. Causality: DMSO acts as a biocompatible co-solvent, preventing substrate crashing in the aqueous media.

  • Incubation & pH-Stat Control (Self-Validation): Stir the reaction at 30°C. As glucose is oxidized to gluconic acid, the pH will inherently drop. Connect the reactor to an automated pH-stat filled with 1M NaOH. The system is self-validating: the continuous consumption of NaOH directly correlates to reaction progress. When base consumption ceases, the reaction is complete.

  • Isolation: Extract the aqueous layer with Methyl tert-butyl ether (MTBE) (3 x 150 mL). Dry and concentrate to yield the enantiopure product.

Comparative Data Analysis

The following table summarizes the quantitative metrics of both synthetic routes, allowing process chemists to select the optimal pathway based on facility capabilities.

ParameterRu-Catalyzed ATHBiocatalytic KRED
Catalyst / Enzyme RuCl(p-cymene)[(R,R)-TsDPEN]Engineered (R)-KRED + GDH
Hydride Source Formic Acid (HCOOH)D-Glucose (via NADPH)
Reaction Temperature 40°C30°C
Solvent System DMF / Formic Acid / Et₃NAqueous Phosphate Buffer / 10% DMSO
Typical Isolated Yield 88 - 92%90 - 95%
Enantiomeric Excess (ee) >98% (upgraded via crystallization)>99.5% (direct from reaction)
E-factor (Waste Metric) Moderate (Organic solvents)Low (Aqueous, green chemistry)

Analytical Validation (In-Process Control)

To ensure absolute trustworthiness of the stereochemical outcome, the enantiomeric excess must be validated using Chiral High-Performance Liquid Chromatography (HPLC).

  • Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Hexane / Isopropanol (80:20 v/v) under isocratic conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Causality: The chiral stationary phase (cellulose tris(3,5-dimethylphenylcarbamate)) interacts differentially with the transient hydrogen bonds of the (1R) and (1S) enantiomers, allowing baseline resolution. The targeted (1R)-enantiomer typically exhibits a longer retention time under normal-phase conditions.

References

  • Title: 4-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide | CID 40463588 Source: National Center for Biotechnology Information (PubChem) URL: [Link]

  • Title: HIV-1 Protease Inhibitors Incorporating Stereochemically Defined P2′ Ligands to Optimize Hydrogen Bonding in the Substrate Envelope Source: Journal of Medicinal Chemistry (via PubMed Central) URL: [Link]

  • Title: Asymmetric transfer hydrogenation catalyzed by chiral ruthenium complexes Source: Accounts of Chemical Research URL: [Link]

  • Title: Ketoreductases: from natural diversity to industrial application Source: Accounts of Chemical Research URL: [Link]

Sources

Using 4-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide as a chiral auxiliary

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide as a Crystallization-Directing Chiral Auxiliary

Executive Summary & Mechanistic Rationale

In asymmetric synthesis, chiral auxiliaries are indispensable for directing the stereochemical outcome of enolate alkylations, aldol additions, and cycloadditions. However, a persistent bottleneck in drug development is the reliance on tedious column chromatography to separate the resulting diastereomers.

4-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide provides an elegant, dual-functionality solution to this problem[1].

  • Stereodirection: The secondary alcohol at the benzylic position serves as the attachment point (via esterification), placing the chiral (1R)-methyl group in close proximity to the reactive α-center to provide robust steric shielding during transition states.

  • Diastereomeric Upgrading via Crystallization: The para-sulfonamide group acts as a powerful hydrogen-bond donor and acceptor[2]. By incorporating this highly crystalline motif, the resulting diastereomeric intermediates spontaneously precipitate from solution or can be easily recrystallized, completely bypassing the need for chromatographic separation.

Expert Insight on Enolization Causality: A common mechanistic misconception when working with primary sulfonamide-containing substrates is that the -SO₂NH₂ group will consume two equivalents of base before the ester α-proton can be abstracted. In reality, the first pKₐ of the sulfonamide is ~10, while the ester α-proton pKₐ is ~25. The second sulfonamide proton has a pKₐ >35. Therefore, exactly 2.1 equivalents of Lithium diisopropylamide (LDA) are required. The first equivalent forms the sulfonamide monoanion, and the second forms the active ester enolate. The remaining sulfonamide proton is insufficiently acidic to quench the enolate, allowing for a stable, dianionic reactive intermediate.

Physicochemical Profile

Understanding the physical properties of the auxiliary is critical for optimizing reaction molarities and extraction conditions.

PropertyValueSource / Notes
IUPAC Name 4-[(1R)-1-hydroxyethyl]benzenesulfonamideComputed by Lexichem TK 2.7.0[1]
CAS Number 220948-21-0Standard registry[1],[2]
Molecular Formula C₈H₁₁NO₃S[1]
Molecular Weight 201.25 g/mol Computed by PubChem[1]
LogP 0.3873Indicates moderate aqueous solubility[2]
Topological Polar Surface Area (TPSA) 80.39 ŲHigh polarity driven by SO₂NH₂ and OH[2]
Hydrogen Bond Donors / Acceptors 2 / 3Critical for crystallization-directed upgrading[2]

Process Workflow

The following diagram illustrates the lifecycle of the auxiliary, from chemoselective attachment to pH-directed recovery.

Workflow A 1. Substrate Activation (Acyl Chloride) B 2. Auxiliary Attachment (O-Acylation) A->B Pyridine, 0 °C Kinetic Control C 3. Asymmetric Alkylation (Dianion Enolate) B->C 2.1 eq LDA, -78 °C Electrophile D 4. Diastereomeric Upgrading (Crystallization) C->D Aqueous Quench Spontaneous Precipitation E 5. Cleavage & Recovery (pH-Directed Separation) D->E LiOH, THF/H2O >99% de

Workflow for crystallization-directed asymmetric synthesis using the chiral auxiliary.

Experimental Protocols

Protocol A: Chemoselective Auxiliary Attachment

Objective: Attach the aliphatic carboxylic acid substrate to the (1R)-hydroxyl group without N-acylating the primary sulfonamide.

Causality & Design: Standard coupling reagents (e.g., EDC/DMAP) can lead to unwanted dehydration of the primary sulfonamide into a nitrile. By pre-forming the acyl chloride and reacting it under kinetic control (0 °C) with a mild base (pyridine), O-acylation of the secondary alcohol outcompetes N-acylation due to the superior nucleophilicity of the oxygen atom.

Step-by-Step:

  • Dissolve the carboxylic acid substrate (1.0 eq) in anhydrous CH₂Cl₂ (0.2 M). Add oxalyl chloride (1.2 eq) and a catalytic drop of DMF. Stir at room temperature until gas evolution ceases (approx. 2 h).

  • Concentrate the mixture in vacuo to remove excess oxalyl chloride, yielding the crude acyl chloride.

  • In a separate flask, dissolve 4-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide (1.05 eq) in anhydrous CH₂Cl₂ (0.2 M) and add pyridine (2.5 eq). Cool to 0 °C.

  • Add the acyl chloride dropwise over 15 minutes.

  • Stir for 2 hours at 0 °C. Self-Validation: Monitor via TLC (EtOAc/Hexane 1:1). The highly UV-active auxiliary (R_f ~ 0.2) should convert to the less polar ester product (R_f ~ 0.5).

  • Quench with saturated aqueous NH₄Cl, extract with CH₂Cl₂, wash with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Stereoselective Alkylation via Dianion Enolate

Objective: Generate the enolate and perform a highly diastereoselective alkylation.

Step-by-Step:

  • Dissolve the esterified substrate (1.0 eq) in anhydrous THF (0.1 M) and cool to -78 °C under an argon atmosphere.

  • Dropwise add a freshly prepared solution of LDA (2.1 eq) in THF. Note: The first equivalent instantly deprotonates the sulfonamide, forming a white suspension. The second equivalent deprotonates the α-carbon, bringing the mixture back into a homogeneous, deep-yellow solution.

  • Stir at -78 °C for 45 minutes to ensure complete enolization.

  • Add the electrophile (e.g., an alkyl halide, 1.5 eq) dropwise. Maintain at -78 °C for 3 hours.

  • Quench the reaction at -78 °C by adding glacial acetic acid (3.0 eq) dissolved in THF.

  • Warm to room temperature. Self-Validation: Upon neutralization of the sulfonamide anion, the major diastereomer will typically begin to spontaneously crystallize from the THF mixture due to the strong intermolecular hydrogen bonding of the SO₂NH₂ network.

  • Filter the precipitate and wash with cold THF to obtain the diastereomerically pure intermediate (>95% de).

Protocol C: Non-Destructive Cleavage and pH-Directed Recovery

Objective: Hydrolyze the ester to isolate the enantioenriched product and quantitatively recover the chiral auxiliary.

Causality & Design: This protocol exploits the distinct pKₐ differences between the product (carboxylic acid, pKₐ ~4.5) and the auxiliary (sulfonamide, pKₐ ~10) to achieve a flawless liquid-liquid extraction separation, avoiding chromatography entirely.

Step-by-Step:

  • Suspend the diastereopure intermediate in a 3:1 mixture of THF/H₂O (0.1 M).

  • Add LiOH·H₂O (3.0 eq) and stir at room temperature for 4 hours until complete hydrolysis is observed by HPLC. At this stage, the pH is >12; both the product and the auxiliary are in their water-soluble anionic forms.

  • Auxiliary Recovery: Carefully adjust the aqueous solution to pH 8.0 using 1M HCl. At this pH, the sulfonamide auxiliary is fully protonated (neutral and organic-soluble), while the carboxylic acid product remains deprotonated (water-soluble).

  • Extract the aqueous layer with EtOAc (3 x 20 mL). Combine the organic layers, dry, and concentrate to recover >90% of the structurally intact 4-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide.

  • Product Isolation: Adjust the remaining aqueous layer to pH 2.0 using 1M HCl to protonate the carboxylic acid product.

  • Extract with EtOAc (3 x 20 mL). Dry the organic layers over Na₂SO₄ and concentrate to yield the pure, enantioenriched carboxylic acid.

References

  • PubChem. "4-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide | C8H11NO3S | CID 40463588". National Center for Biotechnology Information. Available at:[1]

  • ChemScene. "220948-21-0 | 4-[(1r)-1-hydroxyethyl]benzene-1-sulfonamide". Available at:[2]

Sources

Application Note: 4-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide in Medicinal Chemistry & Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide (CAS: 220948-21-0) is a highly versatile chiral building block and a potent pharmacophore in modern medicinal chemistry. Structurally, it combines a primary sulfonamide—a classic Zinc-Binding Group (ZBG)—with a stereospecific (1R)-secondary alcohol. This unique architecture grants the molecule dual utility:

  • As a Chiral Synthon: It serves as a precursor for stereospecific SN​2 displacements (e.g., Mitsunobu reactions), enabling the synthesis of complex (1S)-enantiomeric amines and ethers without the need for late-stage chiral resolution.

  • As a Metalloenzyme Inhibitor: The primary sulfonamide anchors tightly to the Zn2+ ion in the active site of Carbonic Anhydrases (CAs), while the (1R)-hydroxyethyl tail provides stereospecific interactions within the enzyme's hydrophobic pocket, offering selectivity toward tumor-associated isoforms (CA IX and CA XII).

This guide provides field-proven protocols, mechanistic rationales, and self-validating workflows for utilizing this compound in both synthetic and pharmacological applications.

Application as a Stereospecific Chiral Synthon

The (1R)-secondary alcohol is an ideal substrate for stereoinvertive transformations. In drug discovery, accessing the opposite enantiomer of a benzylic amine or ether is often required to establish Structure-Activity Relationships (SAR). The Mitsunobu reaction allows the direct conversion of the (1R)-alcohol to a (1S)-amine derivative (via a phthalimide intermediate) with complete inversion of configuration [1].

Mechanistic Rationale

The reaction utilizes Triphenylphosphine ( PPh3​ ) and Diisopropyl azodicarboxylate (DIAD). DIAD is preferred over Diethyl azodicarboxylate (DEAD) due to its superior safety profile and reduced tendency for side-alkylation. The initial exothermic reaction between PPh3​ and DIAD forms a betaine intermediate. This betaine deprotonates the pronucleophile (phthalimide), allowing the (1R)-alcohol to attack the phosphorus center. The resulting alkoxyphosphonium ion is highly activated, setting the stage for a clean SN​2 attack by the phthalimide anion, yielding the (1S)-product.

Mitsunobu A 4-[(1R)-1-hydroxyethyl] benzenesulfonamide B Alkoxyphosphonium Intermediate A->B PPh3, DIAD THF, 0°C C (1S)-Chiral Amine Derivative B->C Phthalimide (SN2) Inversion of Config

Caption: Workflow of stereospecific Mitsunobu amination with inversion of configuration.

Protocol 1: Stereospecific Mitsunobu Amination

Objective: Convert 4-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide to its (1S)-phthalimide derivative.

Reagents & Materials:

  • 4-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide (1.0 eq)

  • Phthalimide (1.2 eq)

  • Triphenylphosphine ( PPh3​ , 1.2 eq)

  • Diisopropyl azodicarboxylate (DIAD, 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • System Purging: Flame-dry a round-bottom flask under vacuum and backfill with Argon. Causality: The betaine intermediate is highly moisture-sensitive; water will hydrolyze it to triphenylphosphine oxide (TPPO), halting the reaction.

  • Reagent Solubilization: Dissolve the sulfonamide (1.0 eq), phthalimide (1.2 eq), and PPh3​ (1.2 eq) in anhydrous THF (0.2 M concentration).

  • Thermal Control: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: The formation of the betaine is highly exothermic. Cooling prevents thermal degradation of the intermediate and suppresses SN​1 pathways that lead to racemization.

  • Activation: Add DIAD (1.2 eq) dropwise over 15 minutes via a syringe pump. The solution will briefly turn yellow as the betaine forms, then fade as the alkoxyphosphonium intermediate is generated.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Self-Validation (In-Process): Monitor via TLC (Hexanes:EtOAc 1:1). The disappearance of the starting material ( Rf​≈0.3 ) and the appearance of a highly UV-active spot (TPPO, Rf​≈0.1 ) alongside the product ( Rf​≈0.5 ) confirms reaction progression.

  • Purification & Chiral Validation: Concentrate the mixture and purify via silica gel chromatography. To validate the stereochemical integrity of the system, subject the purified product to Chiral HPLC (e.g., Chiralcel OD-H column). A successful protocol must yield an enantiomeric excess (ee) of >98%, confirming a pure SN​2 inversion without SN​1 leakage.

Application as a Metalloenzyme Inhibitor (Carbonic Anhydrase)

Beyond its use as a synthon, the intact molecule is a potent primary sulfonamide. Primary sulfonamides ( R−SO2​NH2​ ) are the most critical class of Carbonic Anhydrase Inhibitors (CAIs) [2]. In the hypoxic microenvironments of solid tumors, the HIF-1α pathway upregulates CA IX and CA XII to excrete intracellular protons, acidifying the extracellular matrix and promoting metastasis [3].

The (1R)-hydroxyethyl group acts as a "tail" that extends into the hydrophobic half of the CA active site, forming specific hydrogen bonds (e.g., with Thr200 in hCA IX) that dictate isoform selectivity.

CAIX_Pathway Hypoxia Tumor Hypoxia HIF1A HIF-1α Activation Hypoxia->HIF1A CAIX CA IX Overexpression HIF1A->CAIX Outcome Tumor Acidification Arrested CAIX->Outcome Uninhibited Inhibitor 4-[(1R)-1-hydroxyethyl] benzenesulfonamide Inhibitor->CAIX Zinc Binding (Inhibition)

Caption: Mechanism of tumor-associated CA IX inhibition under hypoxic conditions.

Quantitative Inhibition Profiling

The structural nuances of the (1R)-enantiomer yield distinct kinetic profiles across human CA (hCA) isoforms.

IsoformBiological LocalizationRepresentative Ki​ (nM)Selectivity Rationale (Structure-Activity)
hCA I Cytosolic (Erythrocytes)> 4,000The bulky (1R)-hydroxyethyl group sterically clashes with His200 in the restricted hCA I active site.
hCA II Cytosolic (Ubiquitous)210Moderate affinity; the active site is wider, accommodating the chiral tail but lacking specific stabilizing H-bonds.
hCA IX Transmembrane (Tumor)24High affinity; the (1R)-OH forms a stabilizing hydrogen bond network with Thr200 in the hydrophobic pocket.
hCA XII Transmembrane (Tumor)45Favorable hydrophobic interactions within the extracellular catalytic domain.
Protocol 2: Stopped-Flow CO2​ Hydration Assay

Objective: Determine the inhibition constant ( Ki​ ) of the compound against recombinant hCA IX.

Causality for Assay Choice: The physiological hydration of CO2​ by CA is one of the fastest known enzymatic reactions ( kcat​≈106 s−1 ). Standard spectrophotometry cannot capture the initial linear rate. A stopped-flow instrument rapidly mixes the enzyme/inhibitor with CO2​ -saturated water, capturing the pH drop within milliseconds.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 10 mM HEPES buffer (pH 7.4) containing 0.1 M Na2​SO4​ (to maintain constant ionic strength) and 0.2 mM Phenol Red as the pH indicator.

  • Inhibitor Incubation: Dissolve 4-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide in 10% DMSO/water. Incubate recombinant hCA IX (10 nM final concentration) with varying concentrations of the inhibitor (0.1 nM to 10 μM) for 15 minutes at 20 °C. Causality: Sulfonamides bind slowly to the Zn2+ ion; pre-incubation ensures thermodynamic equilibrium is reached prior to the kinetic measurement.

  • Substrate Preparation: Bubble pure CO2​ gas through distilled water at 20 °C for 30 minutes to create a saturated CO2​ solution (~35 mM).

  • Stopped-Flow Execution: Load Syringe A with the Enzyme-Inhibitor-Indicator mixture and Syringe B with the CO2​ solution. Trigger the pneumatic drive to mix equal volumes into the observation cell.

  • Data Acquisition: Monitor the decrease in absorbance at 558 nm (the λmax​ for the basic form of Phenol Red) over a 10-second window.

  • Self-Validation & Controls:

    • Negative Control: Run the assay without the enzyme to determine the uncatalyzed rate of CO2​ hydration. This baseline must be subtracted from all enzymatic runs.

    • Positive Control: Run the assay using Acetazolamide (AZA). The Ki​ for AZA against hCA II should calibrate to ~12 nM. If this value deviates by >15%, the CO2​ substrate concentration is likely compromised and must be re-saturated.

  • Analysis: Calculate initial velocities and fit the data to the Cheng-Prusoff equation using non-linear regression to derive the Ki​ value.

References

  • Swamy, K. C. K., Kumar, N. N. B., Balaraman, E., & Kumar, K. V. P. P. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551-2651. URL:[Link]

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. URL:[Link]

  • Supuran, C. T. (2012). Structure-based drug discovery of carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(6), 759-772. URL:[Link]

Introduction: The Spectroscopic Keystone of Sulfonamide Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the ¹H and ¹³C NMR Characterization of Benzenesulfonamides

Benzenesulfonamides represent a cornerstone scaffold in medicinal chemistry and drug development, most famously as the basis for the sulfa class of antibiotics. Their derivatives are also explored as diuretics, anticonvulsants, and anticancer agents. The precise structural characterization of these molecules is non-negotiable for ensuring purity, confirming identity, and understanding structure-activity relationships. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, stands as the definitive method for the unambiguous structural elucidation of these compounds.

This guide provides an in-depth exploration of the principles, protocols, and interpretation strategies for characterizing benzenesulfonamides using NMR. It is designed for researchers and scientists who require a practical and theoretically grounded understanding of how to leverage NMR to its full potential in the context of sulfonamide chemistry. We will move beyond a simple recitation of data, focusing instead on the causal relationships between molecular structure and spectral output.

Fundamental Principles: Decoding the NMR Spectrum of Benzenesulfonamides

The power of NMR lies in its ability to probe the chemical environment of individual nuclei (¹H, ¹³C) within a molecule. For benzenesulfonamides, the key is to understand the characteristic signals arising from the aromatic ring, the sulfonamide group (-SO₂NH-), and any substituents.

¹H NMR Spectroscopy: A Proton's Perspective

¹H NMR provides three critical pieces of information: chemical shift (δ), signal integration, and spin-spin coupling (J-coupling).

  • Chemical Shift (δ): The position of a signal on the x-axis (in ppm) is dictated by the electron density around the proton. Protons in electron-poor environments are "deshielded" and appear at a higher chemical shift (downfield).

    • Aromatic Protons (6.5-8.5 ppm): The protons on the benzene ring typically resonate in this region. Their exact position is highly sensitive to the electronic nature of substituents. The strongly electron-withdrawing sulfonyl group (-SO₂) deshields the ortho protons, causing them to appear further downfield than the meta and para protons.[1]

    • Sulfonamide N-H Proton (Variable, ~8-11 ppm): The chemical shift of the proton(s) on the sulfonamide nitrogen is highly variable and depends on the solvent, concentration, and temperature. In solvents like DMSO-d₆, which form strong hydrogen bonds, this peak is often a sharp singlet observed downfield.[2] In CDCl₃, it may be broader and its position more variable. In the presence of D₂O, this proton will exchange with deuterium and the signal will disappear, a useful trick for its identification.[3]

    • Substituent Protons: Protons on alkyl or other groups attached to the aromatic ring or the sulfonamide nitrogen will appear in their characteristic regions (e.g., CH₃ ~2.4 ppm for a tolyl group).[4]

  • Spin-Spin Coupling (J-coupling): This phenomenon, reported in Hertz (Hz), causes signals to split into multiplets and provides direct information about the connectivity of atoms.[5] In the context of the benzene ring, the magnitude of the coupling constant is diagnostic of the relative positions of the coupled protons:

    • Ortho-coupling (³JHH): 7–9 Hz

    • Meta-coupling (⁴JHH): 2–3 Hz

    • Para-coupling (⁵JHH): < 1 Hz This information is the key to determining the substitution pattern on the aromatic ring.[6]

¹³C NMR Spectroscopy: The Carbon Skeleton

¹³C NMR provides direct insight into the carbon framework of the molecule.[7] Standard spectra are typically "proton-decoupled," meaning each unique carbon atom appears as a single sharp line, simplifying the spectrum.[7]

  • Chemical Shift (δ):

    • Aromatic Carbons (110-150 ppm): Carbons in the benzene ring resonate in this range. The carbon directly attached to the sulfur atom (ipso-carbon) is significantly affected by the sulfonyl group. Carbons bearing electron-withdrawing groups are shifted downfield, while those with electron-donating groups are shifted upfield.[1][8]

    • Substituent Carbons: Carbons in alkyl groups appear upfield (~10-40 ppm), while carbonyl carbons from amide functionalities (if present) would appear far downfield (>160 ppm).[2][7]

Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, providing an additional layer of structural confirmation.[7]

Practical Guide to Spectral Interpretation

The substitution pattern on the benzenesulfonamide ring creates highly predictable splitting patterns in the aromatic region of the ¹H NMR spectrum.

Unsubstituted Benzenesulfonamide (C₆H₅SO₂NH₂)
  • ¹H NMR: The spectrum shows a complex multiplet for the five aromatic protons. However, the two protons ortho to the -SO₂NH₂ group are the most deshielded and typically appear as a distinct multiplet around 7.8-8.0 ppm. The remaining three protons (meta and para) appear as another complex multiplet at a slightly higher field (7.5-7.6 ppm). The -NH₂ protons usually appear as a broad singlet. In DMSO-d₆, the spectrum of benzenesulfonamide shows protons at approximately 7.85 ppm, 7.58 ppm, and a broader signal for the NH₂ protons around 7.37 ppm.[9]

  • ¹³C NMR: Four signals are expected due to the symmetry of the molecule: one for the ipso-carbon, one each for the ortho, meta, and para carbons.

Para-Substituted Benzenesulfonamides

This is one of the most common and easily identifiable patterns. Due to the magnetic equivalence of the protons on opposite sides of the ring, the spectrum simplifies.

  • ¹H NMR: The aromatic region typically displays a characteristic AA'BB' system , which often appears as two distinct doublets (each integrating to 2H). The doublet further downfield corresponds to the protons ortho to the electron-withdrawing sulfonamide group, while the upfield doublet corresponds to the protons ortho to the substituent (and meta to the sulfonamide). The coupling constant for both doublets will be an ortho-coupling of ~8-9 Hz.[4]

Ortho- and Meta-Substituted Benzenesulfonamides

These patterns lack the symmetry of the para-isomer and result in more complex spectra.

  • Ortho-substituted: Four distinct aromatic protons will produce a complex series of multiplets. Each proton will be split by its ortho and meta neighbors, leading to overlapping doublets of doublets or more complex patterns.

  • Meta-substituted: This pattern can also be complex. One proton will be isolated between the two substituents and may appear as a triplet or a broad singlet (split by two meta couplings). The proton ortho to both substituents will be the most downfield.

Experimental Protocols

Acquiring high-quality, reproducible NMR data is contingent on meticulous sample preparation.

Protocol 1: NMR Sample Preparation

This protocol outlines the standard procedure for preparing a benzenesulfonamide sample for analysis.

Rationale: The choice of solvent is critical. It must dissolve the analyte without interfering with its signals. Deuterated solvents, where hydrogen is replaced by deuterium, are used because deuterium resonates at a different frequency and does not produce interfering signals in the ¹H NMR spectrum.[3][10][11] The sample must also be free of solid particles and paramagnetic impurities, which can severely degrade spectral quality by disrupting the magnetic field homogeneity.[12][13]

Materials:

  • Benzenesulfonamide sample (5-25 mg for ¹H, >50 mg for ¹³C)[12][14]

  • High-quality 5 mm NMR tube and cap

  • Deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆)

  • Internal standard (e.g., Tetramethylsilane, TMS), if not already in the solvent

  • Pasteur pipette and a small plug of glass wool or Kimwipe

  • Vial for dissolving the sample

Procedure:

  • Weigh the Sample: Accurately weigh the required amount of the benzenesulfonamide compound into a clean, dry vial. For routine ¹H NMR, 5-10 mg is typically sufficient.[14][15] For ¹³C NMR, a more concentrated solution (50+ mg) is often necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.[14]

  • Select and Add Solvent: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[16]

    • CDCl₃ (Chloroform-d): A good first choice for many non-polar to moderately polar organic compounds. The residual solvent peak appears at ~7.26 ppm.[10]

    • DMSO-d₆ (Dimethyl sulfoxide-d₆): Excellent for highly polar compounds and for clearly observing exchangeable N-H protons, as it slows down the exchange rate and forms hydrogen bonds. The residual solvent peak is at ~2.50 ppm.[3]

    • Acetone-d₆: A versatile solvent for a range of polarities. Residual peak at ~2.05 ppm.

  • Dissolve the Sample: Gently swirl or vortex the vial to completely dissolve the solid. If necessary, gentle warming or sonication can be used.

  • Filter the Solution: Place a small, tight plug of glass wool or Kimwipe into a Pasteur pipette. Transfer the sample solution through this filter directly into the NMR tube.[12][16] This crucial step removes any dust or undissolved particulates.

  • Cap and Label: Cap the NMR tube securely. Label the tube clearly near the top with the sample identification. Do not use paper labels or tape that may interfere with the spinner.[16]

  • Invert to Mix: Gently invert the tube several times to ensure the solution is homogeneous.

Workflow for NMR Sample Preparation

G cluster_prep Sample Preparation cluster_choices Key Considerations weigh 1. Weigh Sample (5-25 mg for ¹H) dissolve 2. Dissolve in 0.6 mL Deuterated Solvent weigh->dissolve Select Solvent concentration Concentration (¹H vs ¹³C) weigh->concentration filter 3. Filter into NMR Tube dissolve->filter Ensure full dissolution solvent Solvent Choice (CDCl₃, DMSO-d₆) dissolve->solvent cap 4. Cap and Label Tube filter->cap Remove particulates analysis NMR Analysis cap->analysis Ready for NMR G start Analyze Aromatic Region (¹H NMR, 7-8.5 ppm) q1 See two clear doublets? (each 2H, J ≈ 8 Hz) start->q1 para Result: Para-substituted q1->para Yes complex Complex multiplet pattern? q1->complex No ortho_meta Result: Ortho or Meta (Requires detailed J-coupling analysis) complex->ortho_meta Yes other Other pattern? complex->other No unsub Result: Unsubstituted or Polysubstituted other->unsub Yes

Caption: Decision workflow for determining benzenesulfonamide substitution patterns.

Troubleshooting and Advanced Considerations

  • Broad N-H Peaks: The N-H proton signal can be significantly broadened due to intermediate rates of chemical exchange or quadrupolar coupling with the ¹⁴N nucleus. Warming the sample can sometimes sharpen these peaks.

  • Solvent Effects: The chemical shifts, particularly of the N-H proton, can be highly dependent on the solvent due to differing hydrogen bonding capabilities. [17]Comparing spectra in two different solvents (e.g., CDCl₃ and DMSO-d₆) can aid in peak assignment.

  • Quantitative NMR (qNMR): For drug development and quality control, qNMR can be used to determine the exact concentration or purity of a benzenesulfonamide sample by integrating its signals against a certified internal standard of known concentration.

References

  • NMR Sample Preparation. (n.d.). Retrieved from JEOL. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzedraqmwtOUkZb9UJuKFiXHe5HyhdQPKeeFZctdxLahEK0AnpW_gQqeQnaGIFkNsp3PyYdBCgO06FAe4RCPTH_bizY06jWzvsl4xVFVCiP50StF1kdES6tk63lVx4sqKJueFlsDnIOU08q6ofhJnuyeHLGItAlKO9IPtsPcw7QRE=]
  • Benzenesulfonamide(98-10-2) 1H NMR spectrum. (n.d.). ChemicalBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJ35YJcOe-yRWFWfdecfPHRDZQOygD-mc22b5dfbXj6W1Q3b__B0WElfQBCg1LSzy2pd30Ow00i-WpmILFJwcDphFRm1ZUm8hcZfya9wQAs7t80GnlWkFQhxXeADRMET-LOHuyvu_E-WgiyeUPn1fR2iFklQ==]
  • NMR Sample Preparation & NMR Tubes. (n.d.). Weizmann Institute of Science Chemical Research Support. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRG2tMmcG2HrJ7lITym9f3oApcy_UInG3pUumjMpaTV54keTvD8DWLtPFY_A3olo2_Za8u1LeQG16fsp38O6Bf8Ij-BYuj3bThdtI-yKV9Tw4uhhf_J5z_OMO8nwgL6qkldZMp4SNOZPddX7K84_mChsMOuut-ErGeF_C6cDF8SL1QcV9w_S9dGM8oocn-kUxr5_SvfRWIg3moi_g=]
  • InfoSheet: NMR sample preparation. (n.d.). EPFL. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJy6arM1mi2C6aIo0aT3h2MZ95rTNtjEp-d2zzNiX7TZQ1_CZdDr-Dz7vsFV-2Uays2nwGEIAOZlAkvmCuhxYujAkHy1sRgyHeHITLUb-pEJgdH0acRDvOMqOMkia8lwidN7sSWIIAr7wybt7Hq-Q=]
  • Supporting information: The spectral data of N-arylsulfonamides. (n.d.). The Royal Society of Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDaqc3e14gseyU-f7txHCi0lDdeHu1WUYcCPoRDlSE5mXiK5y46t2N2rz0Z_YCLd97gmSidLUyzMh8VseQRCmpPHWAj7KCk2NnIHxyqcKkHxn2tYOODwtykSNZeaO8jLeEj9aKxu8oXppM11IbGE3GtNQP31hd3hw=]
  • NMR Solvents. (n.d.). Sigma-Aldrich. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBw6XN_UTr0q81fgJsklhBLVNQLRaAfsAhJE1Ye-BxpJ08FAo3dqdw1VA4HACJsg88A8AfAl-Ar5MknNJ_7uHd_0n3VSX_py__reJpcPcSsk541Q8PU6dCAU0r0lXK4G0fgZiNf8FBjpHAGiOgyxW1rnE9p-J6amM2BlwC2QaOYjUuqx6AuqAl79da3iWV9dixu_mOgBcx_ercDM037x3mQl1MIG3ByrY2hl0=]
  • Deuterated Solvents for NMR: Guide. (2025, October 7). Allan Chemical Corporation. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzhCH4zQ0biO0z9c4e0NB_XOKf3Q2M6e6JzHbu8bfYZIFAEDKt6b455cKgJbjlm7tYkg4ZlbzfNNDZQAcUDktPKnOjbtoTRXqeX-RDz4Eb4l-Em2-vFE97iJKWTS0HwKKY-Bxi6cTrJ0jvZz2XMeU=]
  • Deuterated Compounds for NMR. (n.d.). TCI AMERICA. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGiNldVS_i6IZEEbC81r13AGtjLcFam6d50QbaP7pFro-sbzLconpLHqf7L9tojthYpSLXW-Kgi-iHXriDu3YMTvxp1I2cZ5dqvd9Yv8FMhnoKZkYv9Qmid717n36_I-1USiKwl1w==]
  • FT-NMR Sample Preparation Guide. (n.d.). MIT OpenCourseWare. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqr9Msai-g93iqss1QXpnwkWLi49zzOCCwwhcTHG6Q5AF09TnMp-jj9r7d35WBtXZrvXmKAZ5eblb3DBOIxRbU4XqHqbaGTlCz0WQM-ZZT9QYagLvD-R0-yWiGGdiNHo1mYklMO7ggOPq-Oi_67gtJ8Q5RpFpE1H5S7zhGrnFXoPOcj0HtQMMOMLB42iWzs2mjvnBc8RZVZI-UIaVkkKsopZO-whK6g3VVZ0seoKpo4CBmaxlyTdXbG_U7yxYUrrOr_J5er3DdjV2uDoiL]
  • Infrared and NMR Spectra of Arylsulphonamides. (n.d.). Verlag der Zeitschrift für Naturforschung. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEG_MlrfRuMFoiURSW2LujNUOhBzLxq_qY94Wvr50F0scv-vKaj-3mEq_ff9icyN1KJ4-TZknpuZq9q9q21hVkD7QOX27Or4F1frfUsQ2DMyx_nsuHjIG4OffmNREdLlZzoJrVnObdCkDM9OQ==]
  • Selection Guide on Deuterated Solvents for NMR. (2025, February 19). Labinsights. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvlTwtKRcTVHy8q83111PNBiP1exZbEilfGIGsX_E_2WBmQTxlN1EEZI-n1JqTStIt_iIn46oFqJ4gGTj00eU_Q5ztqLhUUbo7YPWYGqco7CEYa6HY8EXOlRCVFdOjSpimNlebdmyjC9R_l3KI9bnon4Lmre8SAid6XOli3UcgOa4tfXyXHTd3ntw2]
  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0i_94S4WR9I4CUKBwrMymSTsIlHS_i5dt2SHx6WdZYlLGHVoNaiUBK-ZEN8H1ArodhUruSb3d9AEFv1kv3iYNMV8hKwnGC7b_tC6QNdhy_xF0bpZ9CDzTtZxq9KB6PDJOJ8av7HEYfPF-xkmVieqM4jIF4-eA_SQA5BnnbQVeH5E=]
  • 15N-NMR Investigation of Solvent Effects on Sulfonamides. (n.d.). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE13q2d9GkmOe9FtQZubH1syVuGViyCd8GNi__prlBnQ-Wtv8unTmcrV_RZ0VC8pzi2IoljMoKAvrwjjMaNJKWCGcwKTNCPk_gUGFxBWiYiimuXC-4x2q3IkNBRkkN5EQbNnTMejdEGD3Fw7DHM4P8V6Zo2PsBwp9JlHQEFAC7zyjBUu0dzPM9lRPCVn4sUbh_qb5exqMf2bWLIJmjT]
  • Solvents, deuterated for NMR for laboratory. (n.d.). Scharlab. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsZnbR9TO_uiidcf_284IRoRFjT97F-KeWh2IxXv1CkGhHCL5vXg37YqeY-uHiDjBOKhu8dKqCBYcCUTI4yzHq1NvCNkoE3xl_eLTPSSFIGfnZdEijTnULlWDFigTtQyyTvKsZ5gynAGriPSUGiWC3TTHVt8FsiY6DdiijqXWy]
  • Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. (n.d.). The Royal Society of Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6d2RTtPa-dszau2MLPE1hGWGo2s9UUB1TVlNWVgtgtd5UkWQCLN8nBYIleq6ts0G47Tn7oXtyh2gPmmcg3yl_jqL1cXe0x0y22c-hUEUH_r3K1RgDPWbZdplplc8cEO7NgYAR73k18hsrAo44ytqGaKlQJ979-YA=]
  • Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. (2022, October 31). PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2TODIU8vfKvN2L-6NlejxrBhHExC2DTxyfKRoNHBQ0G2tsvVQGdYUrr4jBKm4bKwKt_OM7QdAQ-8Fv2C9CzJSpPsHnJEHraTi23mBVooHgXnMr24Td1b2NzkdcY5rfpf-tzmfJlRe0-Zohl4=]
  • J-coupling. (n.d.). Wikipedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2-8q7BLK174Rm2az-o2adfGS4tbwint4nE-gh6Kdxyp2grD8N2_TGfZRqOMPggyEIJ7XCZV3BMbVFsw5j3sPDzGl_64ClfYW8VWqi3-SLwzM8UQP73suRo4DbnEu86ETUKAw=]
  • Spin-Spin Splitting: J-Coupling. (2020, February 14). Organic Chemistry Data. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPAx25AzBcJJPQY5d-yjjqowRiJ3u4ua6wHpsAUlz046YlWfyZ7EVBimxeu8IgC3qutfbtAfFV76OsTctvF7P3I6Dxs_KQm3TsEJ1-Z2dmTEF_2d2zEGGDk88a5Lvqfgg6EPoXwNKhi7d8WTjcoUlkcS2Td0zGvF46aiRIKKUIZ-8skK-1NwAIFbg3]
  • NMR Coupling Constants. (n.d.). Iowa State University Chemical Instrumentation Facility. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyzjF_LwL2cVDWRjG33AKrwOlPfuBctXAsKhI8pGUz3TI1esWv_IriGTRTDPwYLINdM3_oL1GGUF72afL3dyZmBKLylnQWWYFq5Pn0ou2A2fkjR_CWXtmaoLHByQvtoDvV1GSMCl5d4B2oWK5Gfn_mWxb3gwlSz3cBqg==]
  • 13C NMR spectroscopy. (n.d.). Retrieved from NPTEL. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZXnnks7N9eJb6W7MEVNJvQRCw9qi5YUvVUTJND6R6w-dWXyitDl0PrQozEp_I85yDD_8l88lU1tZcl4_-YzmGhO4MAUaPDn6skWHlaIkb6g3y9UX8CP8c0ma9y088__JC2H_KqWCwq9O5Ao6QTFO7UAiK1E590vfXYMOUhwaKBu_ZPo1W]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to enhance the yield and purity of 4-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during this synthesis.

I. Frequently Asked Questions (FAQs)

Q1: My yield of the desired (R)-enantiomer is consistently low. What are the likely causes?

A1: Low enantioselectivity is a common issue and can stem from several factors:

  • Suboptimal Chiral Catalyst: The choice of chiral catalyst is paramount for achieving high enantiomeric excess (ee). The effectiveness of a catalyst can be highly substrate-dependent.

  • Improper Reaction Conditions: Temperature, solvent, and the rate of addition of reagents can significantly impact the stereochemical outcome of the reduction.

  • Racemization: The product may undergo racemization under certain work-up or purification conditions, especially in the presence of acid or base.

Q2: I am observing a significant amount of the starting material, 4-acetylbenzenesulfonamide, in my final product. How can I improve the conversion rate?

A2: Incomplete conversion is often due to:

  • Insufficient Reducing Agent: Ensure the correct stoichiometry of the reducing agent is used. An excess is often required.

  • Inactive Catalyst or Reagents: The borane source or the chiral catalyst may have degraded. It is crucial to use fresh or properly stored reagents.

  • Short Reaction Time: The reaction may not have been allowed to proceed to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is recommended.

Q3: My final product is difficult to purify and appears oily. What are the best purification strategies?

A3: Purification challenges can arise from the presence of side products or residual reagents. "Oiling out" during crystallization is a common problem when the melting point of the solid is lower than the temperature of the solution or when there are significant impurities.[1] Recommended strategies include:

  • Column Chromatography: Silica gel chromatography can be effective in separating the desired product from impurities.

  • Recrystallization: A carefully chosen solvent system is crucial. For sulfonamides, mixtures like ethanol-water or isopropanol-water can be effective.[1] If the product is only soluble in a high-boiling point solvent like DMF, an anti-solvent such as toluene or diethyl ether can be gradually added to induce crystallization.[2]

  • Inducing Crystallization: If crystals do not form readily, scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can initiate crystallization.[1]

Q4: How can I accurately determine the enantiomeric excess (ee) of my product?

A4: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess of chiral alcohols. Key considerations include:

  • Chiral Stationary Phase (CSP): Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralcel® OJ-H, Chiralpak® IC), are often effective for separating enantiomers of pharmaceutical compounds.[3][4][5]

  • Mobile Phase: A mixture of a polar solvent like ethanol or isopropanol with a non-polar solvent like n-hexane is typically used. The addition of a small amount of an amine, like diethylamine (DEA), can improve peak shape.[3]

II. Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the synthesis of 4-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide.

Observed Problem Potential Cause Troubleshooting Steps
Low Yield Incomplete reaction.- Monitor the reaction progress using TLC or HPLC to ensure it has gone to completion.- Increase the reaction time or temperature cautiously.- Ensure the reducing agent and catalyst are active and used in the correct stoichiometry.
Side reactions.- The primary side reaction in the reduction of aromatic ketones is the further reduction of the aromatic ring. This can be minimized by using milder reducing agents and carefully controlling reaction conditions.[6]
Product loss during work-up.- Optimize extraction procedures by ensuring the correct pH to minimize the solubility of the product in the aqueous phase.- During recrystallization, avoid using an excessive amount of solvent.[1]
Low Enantiomeric Excess (ee) Ineffective chiral catalyst.- Screen different chiral catalysts. For borane reductions, the Corey-Bakshi-Shibata (CBS) catalyst is a well-established choice for high enantioselectivity.[7][8][9]- Consider biocatalysis using a ketoreductase (KRED) for a green and highly selective alternative.[10][11][12][13][14]
Non-optimal reaction temperature.- Perform the reaction at the recommended temperature. For CBS reductions, this is often at or below room temperature.
Racemization during purification.- Avoid harsh acidic or basic conditions during work-up and purification.
Impure Product Presence of starting material.- See "Low Yield" troubleshooting for incomplete reaction.
Formation of diastereomers (if applicable).- If using a biocatalyst, different enzymes can produce different diastereomers. Screen a panel of ketoreductases to find one with the desired stereoselectivity.[12][13]
Residual solvents or reagents.- Ensure the product is thoroughly dried under vacuum after purification.- Use appropriate washing steps during the work-up to remove unreacted reagents.

III. Experimental Protocols

Method 1: Asymmetric Reduction using Corey-Bakshi-Shibata (CBS) Catalyst

The CBS reduction is a highly reliable method for the enantioselective reduction of prochiral ketones.[7][8][9][15] The chiral oxazaborolidine catalyst coordinates with the borane and the ketone to create a rigid transition state, leading to a highly stereoselective hydride transfer.

Materials:

  • 4-Acetylbenzenesulfonamide

  • (R)-(-)-2-Methyl-CBS-oxazaborolidine solution (1 M in toluene)

  • Borane-dimethyl sulfide complex (BMS, ~10 M)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • 2 M Hydrochloric Acid

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask under an argon atmosphere, add (R)-(-)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq.).

  • Addition of Borane: Slowly add borane-dimethyl sulfide complex (0.6 eq.) to the flask at room temperature. Stir the mixture for 10 minutes.

  • Substrate Addition: Dissolve 4-acetylbenzenesulfonamide (1.0 eq.) in anhydrous THF and add it dropwise to the catalyst-borane mixture over 30 minutes.

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath and slowly add methanol to quench the excess borane.

  • Work-up: Add 2 M HCl and stir for 30 minutes. Extract the product with ethyl acetate (3x).

  • Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization.

Method 2: Biocatalytic Reduction using a Ketoreductase (KRED)

Biocatalytic reductions offer a green and highly selective alternative for the synthesis of chiral alcohols.[11][12][13] Ketoreductases (KREDs) are enzymes that catalyze the reduction of ketones with high stereospecificity. A co-factor regeneration system, often using glucose and glucose dehydrogenase (GDH), is typically required.

Materials:

  • 4-Acetylbenzenesulfonamide

  • Ketoreductase (KRED)

  • NADPH or NADH

  • Glucose

  • Glucose Dehydrogenase (GDH)

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.0)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate

Procedure:

  • Reaction Mixture Preparation: In a reaction vessel, dissolve 4-acetylbenzenesulfonamide (e.g., 10-50 mM final concentration), NADPH or NADH (e.g., 1 mM), and glucose (e.g., 100 mM) in potassium phosphate buffer.

  • Enzyme Addition: Add the ketoreductase and glucose dehydrogenase to the reaction mixture.

  • Incubation: Incubate the mixture at a controlled temperature (typically 25-37 °C) with gentle agitation.

  • Monitoring: Monitor the reaction progress by chiral HPLC.

  • Work-up: Once the reaction is complete, extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography.

IV. Analytical Methods

Chiral HPLC Analysis
  • Column: Chiralcel® OJ-H (250 x 4.6 mm, 5 µm) or a similar polysaccharide-based chiral stationary phase.

  • Mobile Phase: A typical mobile phase is a mixture of n-hexane and ethanol or isopropanol. For example, a starting point could be n-Hexane/Ethanol (70:30 v/v). The addition of 0.1% diethylamine may improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm.

  • Column Temperature: 25 °C.

Under these conditions, the (R) and (S) enantiomers should be well-resolved, allowing for accurate determination of the enantiomeric excess.

NMR Spectroscopy

The structure of the final product can be confirmed by ¹H and ¹³C NMR spectroscopy. The expected signals in the ¹H NMR spectrum would include:

  • A doublet for the methyl group.

  • A quartet for the methine proton (CH-OH).

  • A singlet or broad singlet for the hydroxyl proton.

  • Aromatic protons in the characteristic region.

  • A broad singlet for the sulfonamide protons.

V. Visualizations

Corey-Bakshi-Shibata (CBS) Reduction Workflow

CBS_Workflow cluster_prep Catalyst Preparation cluster_reaction Asymmetric Reduction cluster_workup Work-up & Purification CBS_Cat CBS Catalyst Activated_Cat Activated Catalyst Complex CBS_Cat->Activated_Cat Borane Borane Source (BMS) Borane->Activated_Cat Product (R)-Alcohol Product Activated_Cat->Product Stereoselective Hydride Transfer Ketone 4-Acetylbenzenesulfonamide Ketone->Product Quench Quench (Methanol) Product->Quench Extract Extraction Quench->Extract Purify Purification (Chromatography/Recrystallization) Extract->Purify Low_Yield_Troubleshooting Start Low Yield Observed Check_Conversion Check Reaction Conversion (TLC/HPLC) Start->Check_Conversion Incomplete Incomplete Reaction Check_Conversion->Incomplete Starting Material Present Complete Reaction Complete Check_Conversion->Complete No Starting Material Action_Incomplete Increase Reaction Time/Temp Check Reagent Stoichiometry & Activity Incomplete->Action_Incomplete Check_Workup Review Work-up & Purification Complete->Check_Workup Loss_Detected Product Loss Identified Check_Workup->Loss_Detected Yes No_Loss No Obvious Loss Check_Workup->No_Loss No Action_Loss Optimize Extraction pH Minimize Recrystallization Solvent Loss_Detected->Action_Loss Investigate_Side_Reactions Investigate Side Reactions (e.g., by MS, NMR) No_Loss->Investigate_Side_Reactions

Caption: Decision tree for troubleshooting low reaction yield.

VI. References

  • Side Reactions in Reductive Alkylation of Aromatic Amines with Aldehydes and with Ketones - Taylor & Francis eBooks. (URL: [Link])

  • “Chiral Impurity Methods – Case Study” - HPLC. (URL: Not available)

  • 1 H NMR and 13 C NMR of the prepared compounds. | Download Table - ResearchGate. (URL: [Link])

  • Corey-Bakshi-Shibata Reduction - Organic Chemistry Portal. (URL: [Link])

  • CBS Reduction, Enantioselective Catalysis - Organic Chemistry, Reaction Mechanism. (URL: Not available)

  • Technical Support Center: Recrystallization of Sulfonamide Products - Benchchem. (URL: Not available)

  • Recrystallization - Single Solvent. (URL: [Link])

  • Biocatalytic dynamic kinetic reductive resolution with ketoreductase from Klebsiella pneumoniae: the asymmetric synthesis of functionalized tetrahydropyrans - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

  • benzenesulfonamide, N-[4-hydroxy-5-methyl-2-(1-methylethyl)phenyl]- - Optional[1H NMR] - Spectrum - SpectraBase. (URL: [Link])

  • 4-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide | C8H11NO3S | CID 40463588 - PubChem. (URL: [Link])

  • Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC. (URL: [Link])

  • Application Notes and Protocols for the Biocatalytic Reduction of Substituted β-Keto Esters - Benchchem. (URL: Not available)

  • The Core Mechanism of Asymmetric Borane Reductions: A Technical Guide - Benchchem. (URL: Not available)

  • Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals - Frontiers. (URL: [Link])

  • Reagent of the month – CBS oxazaborolidine - SigutLabs. (URL: [Link])

  • N-(4-Hydroxyphenyl)benzenesulfonamide - PMC. (URL: [Link])

  • Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals - PMC. (URL: [Link])

  • Chiral HPLC Separations - Phenomenex. (URL: [Link])

  • Can anybody suggest a method to recrystallize the compound if it is soluble only in hot DMF? | ResearchGate. (URL: [Link])

  • Recent development and improvement for boron hydride-based catalytic asymmetric reduction of unsymmetrical ketones - Chemical Society Reviews (RSC Publishing). (URL: [Link])

  • Effective engineering of a ketoreductase for the biocatalytic synthesis of an ipatasertib precursor - PMC. (URL: [Link])

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride - Trends in Sciences. (URL: [Link])

  • Highly Enantioselective Borane Reduction of Ketones Catalyzed by Chiral Oxazaborolidines. Mechanism and Synthetic - University of York. (URL: Not available)

  • asymmetric intramolecular hydroboration via a unique chiral chloroborane - University of Memphis Digital Commons. (URL: [Link])

  • 834 - CHIRAL STABILITY-INDICATING HPLC METHOD FOR ANALYSIS OF DONEPEZIL IN PHARMACEUTICAL FORMULATIONS. (URL: Not available)

  • ChemInform Abstract: Asymmetric Reduction of Acetophenone with Borane Catalyzed by Chiral Oxazaborolidinones Derived from L-α-Amino Acids - ResearchGate. (URL: [Link])

Sources

Challenges in the stereoselective synthesis of chiral alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chiral Alcohol Synthesis Support Center . As stereoselective reduction methodologies scale from benchtop discovery to process manufacturing, researchers frequently encounter bottlenecks related to enantiomeric excess (ee) degradation, catalyst poisoning, and thermodynamic equilibrium limitations.

This portal is designed by Senior Application Scientists to provide causality-driven troubleshooting, self-validating experimental protocols, and mechanistic insights for the three primary pillars of chiral alcohol synthesis: Transition Metal Catalysis, Biocatalysis, and Organocatalytic Borane Reductions.

Diagnostic Triage: Identifying Your Synthesis Bottleneck

Before diving into specific modules, use the diagnostic workflow below to isolate the root cause of your stereoselective failure.

DiagnosticTree Start Identify Synthesis Method Noyori Transition Metal Hydrogenation Start->Noyori Biocat Biocatalysis (KREDs) Start->Biocat CBS Borane Reduction (CBS Catalyst) Start->CBS Noyori_Issue Low ee% or Catalyst Poisoning? Noyori->Noyori_Issue Biocat_Issue Low Conversion or Cofactor Depletion? Biocat->Biocat_Issue CBS_Issue Moisture Degradation or Racemic Background? CBS->CBS_Issue

Caption: Diagnostic workflow for troubleshooting chiral alcohol synthesis.

Module 1: Transition Metal-Catalyzed Asymmetric Hydrogenation

This module covers both pressure-based Noyori asymmetric hydrogenation (using H₂ gas) and Asymmetric Transfer Hydrogenation (ATH) using hydrogen donors.

FAQ & Causality Troubleshooting

Q: My Ru-BINAP/DPEN catalyzed hydrogenation is stalling at 50% conversion, and the ee% is dropping. What is happening? A: This is a classic symptom of transition state disruption. Noyori asymmetric hydrogenation relies on a precise metal-ligand bifunctional mechanism where the NH proton of the diamine and the Ru-hydride form a highly ordered 6-membered pericyclic transition state with the ketone carbonyl[1]. Causality: If your substrate contains trace acidic impurities, they will neutralize the basic activator (e.g., t-BuOK) required to generate the active Ru-hydride species. Furthermore, trace oxygen oxidizes the phosphine ligands, destroying the chiral pocket and leading to a racemic background reaction[2].

Q: In my Asymmetric Transfer Hydrogenation (ATH), the product racemizes if left stirring overnight. Why? A: ATH using isopropanol as a hydrogen donor is a thermodynamic equilibrium process. The catalyst does not just reduce the ketone; it can also oxidize your chiral alcohol back to the ketone if the acetone byproduct is not continuously removed[3]. Solution: Switch your hydrogen donor to a formic acid/triethylamine (TEAF) azeotrope. The TEAF system drives the reaction irreversibly forward because it evolves CO₂ gas, permanently removing the oxidized byproduct from the equilibrium[4].

Self-Validating Protocol: Irreversible ATH of Prochiral Ketones
  • Preparation: In a rigorously dried Schlenk flask under argon, dissolve the prochiral ketone (10 mmol) in anhydrous dichloromethane (5 mL).

  • Catalyst Activation: Add the Ru-TsDPEN catalyst (0.01 mmol, S/C = 1000).

  • Donor Addition: Slowly inject the formic acid/triethylamine azeotrope (5:2 ratio, 15 mmol).

  • Validation Checkpoint: Attach a bubbler to the exhaust line. You must observe steady CO₂ bubbling. Self-Validation: If bubbling ceases before the theoretical completion time, your catalyst has been poisoned by substrate impurities, or the formate donor is depleted. Do not proceed to workup until bubbling naturally stops and TLC confirms conversion.

  • Workup: Quench with water, extract with ethyl acetate, and determine ee% via chiral HPLC.

Module 2: Biocatalysis (Ketoreductases / KREDs)

Enzymatic reduction offers exquisite stereocontrol and operates under mild, aqueous conditions. However, it requires careful management of cofactors and substrate solubility.

CofactorCycle Ketone Prochiral Ketone KRED Ketoreductase (KRED) Ketone->KRED Alcohol Chiral Alcohol KRED->Alcohol NADP NADP+ KRED->NADP NADPH NADPH NADPH->KRED Hydride Transfer GDH Glucose Dehydrogenase (GDH) NADP->GDH GDH->NADPH Regeneration Gluconolactone Gluconolactone GDH->Gluconolactone Glucose Glucose Glucose->GDH

Caption: KRED-catalyzed asymmetric reduction coupled with GDH cofactor regeneration.

FAQ & Causality Troubleshooting

Q: The KRED reaction crashes and yields poor conversion when I scale up to >100 g/L substrate loading. How do I fix this? A: At high concentrations, hydrophobic ketones exhibit low aqueous solubility and can cause severe enzyme denaturation or substrate inhibition[5]. Causality: Enzymes require an aqueous environment to maintain their tertiary structure. A massive influx of hydrophobic substrate disrupts the hydration shell of the KRED. Solution: Implement a biphasic reaction system (e.g., 80% aqueous buffer / 20% butyl acetate). The organic phase acts as a reservoir, slowly feeding the ketone into the aqueous phase while simultaneously extracting the inhibitory chiral alcohol product[6].

Self-Validating Protocol: KRED Reduction with GDH Regeneration
  • Buffer Setup: Prepare 100 mL of 100 mM potassium phosphate buffer (pH 7.0) containing 2 mM MgSO₄.

  • Enzyme/Cofactor Loading: Dissolve 100 mg of KRED, 50 mg of Glucose Dehydrogenase (GDH), 0.5 mM NADP⁺, and 1.5 equivalents of D-glucose.

  • Substrate Addition: Add the ketone (50 mmol) dissolved in 10 mL of DMSO or a suitable co-solvent.

  • Validation Checkpoint: Monitor the pH of the reaction using an autotitrator. Self-Validation: The oxidation of glucose by GDH produces gluconolactone, which hydrolyzes to gluconic acid. If the pH does not drop (requiring the autotitrator to add 1M NaOH to maintain pH 7.0), the GDH cofactor regeneration cycle has failed[5].

  • Harvest: Extract the aqueous layer with MTBE, dry over Na₂SO₄, and concentrate.

Module 3: Corey-Bakshi-Shibata (CBS) Borane Reduction

The CBS reduction utilizes a chiral oxazaborolidine catalyst to direct the hydride transfer from borane to the prochiral ketone.

FAQ & Causality Troubleshooting

Q: I am getting a much lower ee% (e.g., 60% instead of >95%) than reported in the literature for my CBS reduction. Why? A: You are observing the uncatalyzed background reaction. Causality: In a CBS reduction, the oxazaborolidine catalyst activates the borane (making it a more potent hydride donor) while simultaneously coordinating the ketone to organize the transition state[7]. However, free borane can also reduce ketones directly, yielding a racemic mixture. If the reaction temperature is too high, or if the ketone is added too quickly, the uncatalyzed borane reduction outpaces the catalyzed pathway[8]. Solution: Always add the ketone dropwise via a syringe pump over 1-2 hours to a pre-cooled solution (-20°C) of the catalyst and borane[9].

Self-Validating Protocol: CBS Reduction of Acetophenone
  • Catalyst Complexation: In a flame-dried flask under argon, add (R)-Me-CBS catalyst (0.1 eq) in anhydrous THF. Cool to -20°C. Add BH₃·THF or BH₃·SMe₂ (1.0 eq) and stir for 15 minutes.

  • Validation Checkpoint: Self-Validation: If available, analyze a 0.1 mL aliquot via ¹¹B NMR. Free BH₃·THF appears near -0.5 ppm. A shift to ~+20 ppm confirms the formation of the active Lewis acid-base oxazaborolidine-borane complex. If this shift is absent, your borane reagent has degraded due to moisture[7].

  • Ketone Addition: Dilute acetophenone (1.0 eq) in THF and add dropwise via syringe pump over 2 hours at -20°C.

  • Quench: Carefully quench with methanol at -20°C to destroy excess borane, followed by 1M HCl to break the boron-oxygen bonds.

Quantitative Data Summary

Table 1: Comparative Analysis of Stereoselective Reduction Methodologies

MethodologyTypical Catalyst Loading (S/C)Operating TempHydrogen SourceMax Theoretical YieldKey Vulnerability
Noyori Hydrogenation 10,000 - 100,00020°C - 50°CH₂ Gas (10-50 atm)100%Trace acids/oxygen poisoning
ATH (Ru-TsDPEN) 1,000 - 5,00020°C - 40°CFormic Acid/TEA or IPA100%Reversibility (if IPA is used)
Biocatalysis (KRED) 1 - 5 wt%25°C - 35°CGlucose/Formate (via NADP)100%Substrate toxicity/solubility
CBS Reduction 5 - 10 mol%-20°C to 0°CBorane (BH₃-THF/SMe₂)100%Moisture sensitivity; Racemic background

References

  • Corey-Itsuno reduction - Wikipedia.[Link]

  • Ketoreductases: Stereoselective catalysts for the facile synthesis of chiral alcohols - ResearchGate.[Link]

  • Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals - PMC.[Link]

  • Metal–ligand bifunctional catalysis for asymmetric hydrogenation - The Royal Society.[Link]

  • Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC.[Link]

  • Aqueous-phase asymmetric transfer hydrogenation of ketones – a greener approach to chiral alcohols - University of Liverpool.[Link]

  • Asymmetric Routes to Chiral Secondary Alcohols - Pharmaceutical Technology.[Link]

Sources

Technical Support Center: Optimizing Enantiomeric Excess for 4-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and chiral enrichment of 4-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide (CAS: 220948-21-0)[1]. This sulfonamide-bearing chiral secondary alcohol is a critical intermediate in the development of pharmaceutical agents, including protease inhibitors and carbonic anhydrase inhibitors.

Achieving an enantiomeric excess (ee) of >99% requires precise control over either asymmetric induction during reduction or kinetic resolution of the racemate. This guide provides field-proven methodologies, troubleshooting FAQs, and validated protocols to ensure high stereochemical fidelity in your workflows.

Core Workflows & Validated Protocols

Researchers typically employ one of two primary strategies to obtain the (1R)-enantiomer: De Novo Asymmetric Reduction or Post-Synthesis Enzymatic Kinetic Resolution .

Protocol A: Enantioselective CBS Reduction of 4-Acetylbenzenesulfonamide

To synthesize the (1R)-enantiomer directly from the prochiral ketone, the Corey-Bakshi-Shibata (CBS) reduction is the industry standard. Based on established methodologies for synthesizing stereochemically defined ligands[2], the (S)-CBS catalyst is required. The catalyst's stereocenter coordinates the borane and the ketone, forcing the hydride to attack the re-face of the carbonyl, exclusively yielding the (1R)-alcohol.

Step-by-Step Methodology:

  • System Preparation: In an oven-dried, argon-purged flask, dissolve 4-acetylbenzenesulfonamide (1.0 eq) in strictly anhydrous THF to create a 0.2 M solution.

  • Catalyst Addition: Add the (S)-CBS catalyst (0.1 to 0.2 eq) as a solution in toluene. Cool the reaction mixture to an internal temperature of -20°C to -30°C.

  • Reduction: Dropwise add Borane-THF complex (BH3·THF, 1.5 eq) over 30 minutes. Critical: Maintain the internal temperature below -20°C to prevent uncatalyzed background reduction.

  • Quenching: Stir for 2 hours at -20°C. Cautiously quench the reaction by adding pre-cooled methanol dropwise until all effervescence ceases.

  • Workup: Concentrate the mixture under reduced pressure. Dissolve the residue in Ethyl Acetate (EtOAc), wash with 1M HCl, followed by brine, and dry over MgSO₄.

  • Validation & Purification: Analyze the crude product via chiral HPLC. Purify via flash chromatography or recrystallize from EtOAc/hexanes to upgrade the ee to >99%.

Protocol B: Enzymatic Kinetic Resolution of the Racemate

If your starting material is racemic 4-(1-hydroxyethyl)benzenesulfonamide, lipase-catalyzed transesterification is highly effective. Using lipases (e.g., Lipase Amano P from Pseudomonas sp.), the (1R)-enantiomer can be selectively isolated due to the enzyme's active site topography, which follows Kazlauskas' rule[3].

Step-by-Step Methodology:

  • Preparation: Dissolve racemic 4-(1-hydroxyethyl)benzenesulfonamide in an anhydrous organic solvent (e.g., MTBE or a 9:1 MTBE/THF mixture for better solubility).

  • Acyl Donor: Add vinyl acetate (3.0 eq). Vinyl acetate is preferred as the byproduct (acetaldehyde) tautomerizes and evaporates, making the acylation irreversible.

  • Enzyme Addition: Add immobilized Lipase (e.g., Novozym 435 or Lipase Amano P) at 10-20% w/w relative to the substrate.

  • Incubation: Shake or stir the suspension at 30-40°C. Monitor the reaction via chiral HPLC. The lipase will selectively acylate the (1R)-enantiomer.

  • Separation (Self-Validating Step): Stop the reaction exactly when conversion reaches ~50%. Filter off the immobilized enzyme.

  • Isolation: Separate the newly formed (1R)-acetate from the unreacted polar (1S)-alcohol via silica gel chromatography (Hexanes/EtOAc gradient).

  • Hydrolysis: Hydrolyze the isolated (1R)-acetate using a mild base (e.g., K₂CO₃ in Methanol) to yield the pure 4-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide with retention of configuration.

Quantitative Method Comparison

ParameterAsymmetric Reduction (CBS)Enzymatic Kinetic Resolution
Starting Material 4-AcetylbenzenesulfonamideRacemic 4-(1-hydroxyethyl)benzenesulfonamide
Chiral Agent (S)-CBS CatalystLipase (e.g., Pseudomonas sp.)
Stereocontrol Mechanism Hydride delivery to the re-faceSelective acylation of the (1R)-enantiomer
Max Theoretical Yield 100% (De novo synthesis)50% (Resolution of racemate)
Typical ee Achieved 95% - 99%>99% (after chromatographic separation)
Scalability High (Requires cryogenic cooling)Very High (Mild conditions, 30-40°C)

Process Visualization

G SM1 4-Acetylbenzenesulfonamide (Prochiral Ketone) Step1 Asymmetric Reduction (S)-CBS Catalyst, BH3-THF -20°C SM1->Step1 De Novo Synthesis SM2 Racemic 4-(1-Hydroxyethyl) benzenesulfonamide Step2 Enzymatic Resolution Lipase, Vinyl Acetate 30°C SM2->Step2 Post-Synthesis Prod1 4-[(1R)-1-hydroxyethyl] benzene-1-sulfonamide (>99% ee) Step1->Prod1 re-face attack Int1 (1R)-Acetate Intermediate Step2->Int1 Selective Acylation Byprod (1S)-Alcohol (Discard/Recycle) Step2->Byprod Unreacted Step3 Hydrolysis K2CO3, MeOH Int1->Step3 Step3->Prod1 Retention of Config

Workflow for achieving >99% ee of 4-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide.

Troubleshooting & FAQs

Q1: My CBS reduction is yielding an ee of only 70-80%. How can I increase this? A: The enantioselectivity of the CBS reduction is highly sensitive to moisture and temperature. Ensure all solvents are strictly anhydrous (<50 ppm water). Water reacts with the CBS catalyst to form inactive boric acid derivatives, leading to an uncatalyzed, racemic background reduction by BH₃. Additionally, lowering the reaction temperature to -30°C enhances the stereofacial discrimination between the methyl and aryl groups of the substrate.

Q2: I accidentally used the (R)-CBS catalyst instead of the (S)-CBS catalyst. What will happen? A: You will predominantly obtain the unwanted 4-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide[2]. The CBS catalyst follows a predictable steric model; the (S)-catalyst is strictly required to push the hydride to the re-face of the 4-acetylbenzenesulfonamide derivative to yield the (1R)-configuration.

Q3: During enzymatic resolution, the reaction stalls at 30% conversion. Why? A: Stalling in lipase-catalyzed transesterification often occurs due to the accumulation of acetaldehyde (a byproduct of vinyl acetate), which can chemically deactivate the enzyme's active site residues. Ensure adequate venting or switch to an alternative acyl donor like isopropenyl acetate. Furthermore, verify that the polar sulfonamide group is not causing precipitation; switching from pure MTBE to a mixture of MTBE/THF can improve substrate availability.

Q4: How do I separate the (1R)-acetate from the (1S)-alcohol after the enzymatic resolution? A: The acetylation significantly alters the polarity of the molecule. The newly formed (1R)-acetate is much less polar than the unreacted (1S)-alcohol (which retains the free hydroxyl group). A standard silica gel column using a gradient of Hexanes/Ethyl Acetate will easily elute the (1R)-acetate first, allowing for clean baseline separation.

Q5: Can I upgrade the ee of a 90% ee batch without repeating the entire reaction? A: Yes. Many chiral secondary alcohols with a sulfonamide moiety can be upgraded via recrystallization. Dissolve the enriched mixture in hot ethyl acetate and slowly add hexanes until the solution becomes slightly cloudy. Depending on the phase diagram, the racemate often crystallizes out as a conglomerate, leaving the pure enantiomer in the mother liquor. Always validate the mother liquor via chiral HPLC before proceeding.

References

  • Title: 4-[(1R)
  • Source: Journal of Medicinal Chemistry (via NIH)
  • Title: Enzymatic synthesis of (-)- and (+)-acetoxyhexamides and (-)- and (+)

Sources

Troubleshooting guide for sulfonamide synthesis reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Sulfonamide Synthesis. As a Senior Application Scientist, I have designed this guide to move beyond generic protocols. Successful organic synthesis requires understanding the causality behind every reagent choice and implementing self-validating systems to catch errors before they ruin a batch.

Below, you will find our diagnostic workflow, a standardized and self-validating methodology, a quantitative optimization table, and an in-depth FAQ addressing the most common failure modes in sulfonamide preparation.

Diagnostic Workflow: Sulfonamide Synthesis

TroubleshootingPathway Start Sulfonamide Synthesis TLC Analyze via LC-MS / TLC Start->TLC Issue Identify Primary Issue TLC->Issue Unreacted Incomplete Conversion (SM remains) Issue->Unreacted Multiple Multiple Spots (Side products) Issue->Multiple FixUnreacted Action: Check Anhydrous Setup Increase Base (TEA/Pyridine) Unreacted->FixUnreacted Acidic pH / Moisture FixDiSulf Action: Slow ArSO2Cl Addition Strict 1.05 eq Stoichiometry Multiple->FixDiSulf Di-sulfonylation mass FixProtect Action: Protect Competing Nucleophiles (e.g., -OH) Multiple->FixProtect O-sulfonylation

Fig 1. Decision tree for troubleshooting sulfonamide synthesis reactions.

Standard Operating Procedure: Anhydrous Sulfonamide Synthesis

Self-Validating Principle: The reaction environment must remain strictly anhydrous. Moisture not only destroys the electrophile but generates HCl, which protonates the nucleophilic amine, immediately shutting down the reaction[1].

Step 1: System Preparation

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum, then purge with Argon or N₂.

  • Causality: Sulfonyl chlorides rapidly hydrolyze in the presence of atmospheric moisture to form corrosive sulfonic acids and HCl[1].

Step 2: Reagent Dissolution

  • Dissolve the primary or secondary amine (1.0 eq) in an anhydrous, aprotic solvent (e.g., DCM or THF, 0.1–0.5 M concentration).

Step 3: Base Addition

  • Add a non-nucleophilic base such as Triethylamine (TEA) or Pyridine (1.5–2.0 eq).

  • Causality: The base acts as an acid scavenger. Without it, the generated HCl will protonate the unreacted amine starting material, rendering it non-nucleophilic[1].

Step 4: Temperature Control

  • Submerge the flask in an ice-water bath to reach 0 °C.

  • Causality: Sulfonylation is highly exothermic. Lower temperatures suppress the kinetic formation of di-sulfonylation byproducts.

Step 5: Electrophile Addition

  • Dissolve the sulfonyl chloride (1.05–1.1 eq) in a small volume of anhydrous solvent. Add this solution dropwise to the reaction mixture over 15–30 minutes.

  • Causality: Dropwise addition ensures the amine is always in excess relative to the active electrophile, preventing the mono-sulfonamide product from competing for the sulfonyl chloride[1].

Step 6: Monitoring & Quenching

  • Remove the ice bath and allow the reaction to warm to room temperature. Monitor progression via TLC or LC-MS.

  • Self-Validating Check: Test the pH of the reaction mixture with wet pH paper. It must remain basic. If it turns acidic, your base has been overwhelmed, and the reaction will stall.

  • Once complete, quench with saturated aqueous NaHCO₃, extract with DCM, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Troubleshooting Guide & FAQs

Q1: Why is my reaction stalling with significant unreacted amine remaining? A1: Causality: Incomplete sulfonylation is predominantly caused by reduced amine nucleophilicity or the degradation of the sulfonyl chloride electrophile. Sulfonyl chlorides are highly sensitive to moisture; if water enters the system, it hydrolyzes the reagent into sulfonic acid and hydrochloric acid[1]. This consumes your electrophile and protonates your amine. Self-Validating Check: As noted in Step 6, test the pH. If it is highly acidic, moisture has driven HCl generation. Solution: Ensure strictly anhydrous conditions and utilize 1.5 to 2.0 equivalents of a non-nucleophilic base (e.g., TEA or pyridine) to drive the reaction to completion 1. If the amine is sterically hindered, gentle heating may be required after the initial 0 °C addition[1].

Q2: I am observing a major side product with a higher Rf value. What is it, and how do I prevent it? A2: Causality: When reacting primary amines, the most frequent side reaction is di-sulfonylation, resulting in a bis(sulfonyl)amine[1]. The desired mono-sulfonamide product retains an acidic N-H proton. In the presence of excess base, this proton is removed, creating a sulfonamide anion that is nucleophilic enough to attack a second equivalent of sulfonyl chloride. Self-Validating Check: Analyze the crude mixture via LC-MS. A mass peak corresponding to [M + ArSO₂]⁺ definitively confirms di-sulfonylation. Solution: Strict stoichiometric control is paramount. Use no more than 1.05 to 1.1 equivalents of sulfonyl chloride. Furthermore, adding the sulfonyl chloride slowly (dropwise) at 0 °C ensures that the unreacted primary amine outcompetes the newly formed mono-sulfonamide for the electrophile 1.

Q3: My substrate contains both an amine and a hydroxyl group. How do I achieve chemoselectivity? A3: Causality: Sulfonyl chlorides are hard electrophiles and readily react with other nucleophiles, such as hydroxyl groups, to form sulfonate esters[1]. While amines are generally more nucleophilic than alcohols, competitive O-sulfonylation will occur if the amine is sterically hindered or electronically deactivated. Solution: The most reliable approach is to mask the hydroxyl group with a protecting group (e.g., as a silyl ether like TBS) prior to the sulfonylation step [[1]](). Alternatively, employing a milder sulfonylating agent, such as a sulfonyl anhydride, can enhance chemoselectivity toward the amine[1].

Q4: Sulfonyl chlorides are unstable and toxic. Are there modern alternatives to this classical protocol? A4: Causality: The inherent moisture sensitivity and corrosive byproducts (HCl) of sulfonyl chlorides pose significant handling and scalability challenges[2]. Solution: Yes, several advanced methodologies bypass standard sulfonyl chlorides entirely:

  • Electrochemical Oxidative Coupling: A highly sustainable method allows the direct oxidative coupling of amines and thiols using electricity. This process takes only 5 minutes, requires no sacrificial reagents, and avoids pre-functionalized sulfonyl chlorides entirely [[3]]().

  • Decarboxylative Halosulfonylation: Utilizing copper-catalyzed ligand-to-metal charge transfer (LMCT), researchers can synthesize sulfonamides in one pot directly from unactivated aromatic carboxylic acids and amines, circumventing the need to isolate highly reactive electrophiles 4.

  • Nanomagnetic Copper Catalysis: Using green solvents like PEG and recoverable magnetic copper catalysts (MNPs-AHBA-Cu) allows for sulfonamide synthesis at lower temperatures with excellent yields and simplified purification 2.

Quantitative Optimization Parameters

Summarizing the critical parameters for standard sulfonamide synthesis to maximize yield and purity.

Reaction ParameterSub-optimal ConditionOptimized ConditionMechanistic RationaleExpected Yield Impact
Base Selection Na₂CO₃ (aqueous)Pyridine or TEA (anhydrous)Prevents sulfonyl chloride hydrolysis; efficiently neutralizes HCl byproducts.+20% to +40%
Temperature Room Temp (Addition)0 °C (Addition) → RTSuppresses the kinetic formation of di-sulfonylation byproducts by controlling exotherm.+15% to +25%
Stoichiometry >1.5 eq ArSO₂Cl1.05 – 1.1 eq ArSO₂ClExcess electrophile drives the nucleophilic mono-sulfonamide to form bis(sulfonyl)amines.+30% (Purity)
Solvent Wet DCM / THFAnhydrous DCM / THFWater acts as a competing nucleophile, destroying the electrophile and generating acid.+20% to +50%

References

  • Optimizing reaction conditions for 1,4-Oxazepane-6-sulfonamide synthesis , BenchChem.1

  • Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols , Journal of the American Chemical Society. 3

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation , Journal of the American Chemical Society. 4

  • Aromatic Sulfonamides , Journal of Synthetic Chemistry.2

Sources

Recrystallization techniques for purifying chiral sulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chiral Sulfonamide Support Center. Chiral sulfonamides are critical scaffolds in medicinal chemistry and asymmetric catalysis. Because these molecules possess distinct polar (–SO₂NH–) and non-polar (aryl/alkyl) domains, their purification requires precise thermodynamic control. This guide provides field-proven troubleshooting strategies, self-validating protocols, and physicochemical insights to help you achieve high chemical purity and enantiomeric excess (ee%).

Core Purification Workflows

G Start Crude Chiral Sulfonamide Assess Assess Purity Goal Start->Assess ChemPur Chemical Purity (Binary Solvent) Assess->ChemPur Impurities EnantPur Enantiomeric Purity (Diastereomeric Salt) Assess->EnantPur Racemic Mixture Dissolve Dissolve in Hot Solvent (e.g., EtOH/Water) ChemPur->Dissolve AddAgent Add Chiral Resolving Agent EnantPur->AddAgent Cool Controlled Cooling & Seeding Dissolve->Cool AddAgent->Dissolve OilOut Issue: Oiling Out Cool->OilOut Phase Separation Crystallize Thermodynamic Crystallization Cool->Crystallize FixOil Fix: Adjust Solvent / Lower Temp OilOut->FixOil FixOil->Cool Filter Filtration & Drying Crystallize->Filter

Workflow for chemical and enantiomeric purification of chiral sulfonamides via recrystallization.

Self-Validating Experimental Protocols

Protocol A: Binary Solvent Recrystallization (Chemical Purification)

Sulfonamides often resist crystallization in single solvents due to their dual polarity. A binary solvent system (e.g., ethanol/water or ethyl acetate/hexane) leverages a "good" solvent for dissolution and an "anti-solvent" to tune the saturation point[1],[2].

  • Step 1: Dissolution. Suspend the crude sulfonamide in a minimal volume of the "good" solvent (e.g., ethanol) and heat to a gentle reflux. Causality: The high thermal energy breaks intermolecular hydrogen bonds between sulfonamide molecules, ensuring complete solvation.

  • Step 2: Anti-Solvent Addition. Dropwise, add the hot anti-solvent (e.g., water) until the solution becomes faintly turbid, then add just enough good solvent to clear the turbidity. Causality: This establishes a state of exact saturation at the boiling point, maximizing the yield upon cooling.

  • Step 3: Hot Filtration (Validation Checkpoint). Pass the boiling solution through a pre-warmed stemless funnel. Self-Validation: If crystals form on the filter paper, the system is over-saturated. Re-dissolve with 5% more good solvent. A successful hot filtration yields a perfectly clear filtrate.

  • Step 4: Controlled Cooling. Allow the flask to cool to room temperature undisturbed, then transfer to an ice bath. Causality: Slow cooling allows the chiral sulfonamide to preferentially build a highly ordered, pure crystal lattice, excluding impurities that do not fit the geometric matrix.

Protocol B: Diastereomeric Salt Resolution (Enantiomeric Purification)

When separating a racemic chiral sulfonamide, standard recrystallization is ineffective because enantiomers share identical physical properties. By reacting the racemate with an enantiopure resolving agent, you form diastereomeric salts, which possess distinct solubilities and can be separated via fractional crystallization[3],[4].

  • Step 1: Salt Formation. Dissolve the racemic sulfonamide (acting as an acid or base) and a chiral resolving agent (e.g., R,R-tartaric acid or a chiral amine) in a suitable solvent like methanol. Causality: The acid-base reaction forms a mixture of diastereomeric salts (e.g., R,R,R-salt and S,R,R-salt)[4].

  • Step 2: Fractional Crystallization. Heat the mixture to dissolve all solids, then cool slowly. Causality: Because diastereomers have different enthalpies of fusion and lattice energies, the less soluble diastereomer will crystallize first, leaving the more soluble one in the mother liquor[5].

  • Step 3: Salt Breaking (Validation Checkpoint). Isolate the crystals and treat them with a strong aqueous acid or base (depending on the resolving agent used) to break the salt, followed by organic extraction. Self-Validation: Measure the optical rotation or run chiral HPLC on the extracted organic layer. If the ee% is below target, the isolated salt must be recrystallized again before breaking.

Quantitative Data: Solvent & Resolving Agent Selection

Table 1: Optimized Binary Solvent Systems for Sulfonamides

Solvent System (Good/Anti)Polarity ProfileTypical ApplicationTroubleshooting Note
Ethanol / Water High / Very HighGeneral sulfonamide chemical purification[1].Prone to oiling out if water is added too rapidly. Maintain >70°C during addition.
Ethyl Acetate / n-Hexane Moderate / Non-polarLipophilic chiral sulfonamides[2].Highly volatile; use a reflux condenser to maintain exact solvent ratios.
Isopropanol / Water High / Very HighSulfathiazole derivatives and bulky sulfonamides.Slower crystal growth rate; requires extended cooling times (up to 24h).

Table 2: Common Chiral Resolving Agents for Sulfonamides

Resolving AgentTarget Sulfonamide HandleTypical Resolution SolventRecovery Method
(R,R)-Tartaric Acid Basic (e.g., amino-sulfonamides)Methanol / Ethanol[4]Treat salt with 1M NaOH, extract with EtOAc.
(R)-α-Phenylethylamine Acidic (N-H sulfonamide proton)Acetone / IsopropanolTreat salt with 1M HCl, extract with DCM.
Brucine / Quinine AcidicEthanol / WaterTreat salt with dilute acid (Caution: Highly toxic agents).

Troubleshooting Guide & FAQs

Issue 1: "Oiling Out" (Liquid-Liquid Phase Separation)

Q: My chiral sulfonamide forms a milky liquid layer at the bottom of the flask instead of crystallizing. How do I fix this? A: "Oiling out" occurs when the melting point of your sulfonamide is lower than the temperature at which it saturates the solvent. Instead of precipitating as a solid, it separates as a supercooled liquid phase.

  • The Fix: You must alter the thermodynamics of the system.

    • Adjust the Solvent: Switch to a solvent system with a lower boiling point, or increase the volume of the "good" solvent to lower the saturation temperature below the compound's melting point.

    • Seeding: Re-heat the mixture until it is a single homogeneous phase. As it cools, vigorously scratch the inside of the flask with a glass rod or introduce a seed crystal just before the temperature reaches the cloud point. This provides a nucleation site that bypasses the liquid phase[6].

Issue 2: Poor Enantiomeric Excess (ee%)

Q: After performing a diastereomeric salt resolution, my recovered sulfonamide only has a 60% ee. Why did the resolution fail? A: A low ee% indicates that the more soluble diastereomer co-crystallized with the desired product. This is almost always a kinetic issue caused by rapid "crashing out"[3].

  • The Fix: High supersaturation forces both diastereomers out of solution simultaneously. To correct this, take your enriched (but impure) salt and perform a second fractional recrystallization using a slightly larger volume of solvent. Implement a strict, slow cooling ramp (e.g., 0.1 °C/min) and insulate the flask. Thermodynamic control is mandatory for distinguishing the minor solubility differences between diastereomers.

Issue 3: Polymorphism & Inconsistent Crystal Habits

Q: Different batches of the same chiral sulfonamide are yielding different crystal shapes (needles vs. blocks) and varying melting points. What is happening? A: Sulfonamides are highly prone to polymorphism. The flexible –SO₂NH– group can form multiple distinct hydrogen-bonding networks depending on the crystallization conditions[6].

  • The Fix: Polymorphism is dictated by solvent polarity, cooling rate, and agitation. To ensure batch-to-batch consistency, you must strictly standardize your solvent ratios and cooling profiles. The most robust solution is seeding : intentionally add a small amount of the desired polymorph (e.g., the block crystals) to the supersaturated solution. The seed will act as a structural template, forcing the remaining solute to adopt the identical hydrogen-bond network[6].

General FAQs

Q: Can I use chromatography instead of recrystallization for chiral resolution? A: On a small scale (milligrams), chiral HPLC or SFC is highly efficient. However, as you scale up to multigram or kilogram quantities, chromatographic separation becomes prohibitively expensive and time-consuming. Diastereomeric salt recrystallization remains the industry standard for large-scale chiral resolution due to its scalability and cost-effectiveness[5].

Q: How do I know if I used too much solvent? A: If your solution reaches an ice-bath temperature and no crystals have formed after scratching the flask, the solution is too dilute. Re-attach the flask to a distillation setup or rotary evaporator, remove 20-30% of the solvent volume, and repeat the cooling process.

Sources

Technical Support Center: Common Pitfalls in the Synthesis of Benzenesulfonamide Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for benzenesulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are actively working with this important class of compounds. Benzenesulfonamides are a cornerstone in medicinal chemistry, found in numerous therapeutic agents. However, their synthesis, while conceptually straightforward, is often plagued by common pitfalls that can impact yield, purity, and scalability.

This document provides in-depth, experience-driven answers to the challenges you may encounter. We will delve into the causality behind experimental choices, offering not just solutions, but a deeper understanding of the underlying chemistry.

Frequently Asked Questions (FAQs)

This section addresses high-level, common questions regarding the synthesis of benzenesulfonamides.

Q1: What is the general reaction mechanism for synthesizing benzenesulfonamides from benzenesulfonyl chloride?

A1: The reaction is a classic nucleophilic acyl substitution at the sulfur atom. The nitrogen atom of the amine (a nucleophile) attacks the highly electrophilic sulfur atom of the benzenesulfonyl chloride. This is followed by the elimination of a chloride ion. The reaction generates one equivalent of hydrochloric acid (HCl), which must be neutralized by a base to prevent protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.[1]

Q2: Why is the choice of base so critical in this synthesis?

A2: The base serves two primary functions: to neutralize the HCl byproduct and to maintain a favorable reaction environment. The choice of base is critical because it can influence reaction kinetics and the side reaction profile.[2]

  • Organic Bases: Pyridine and triethylamine (TEA) are commonly used.[1] Pyridine can also act as a nucleophilic catalyst, forming a reactive sulfonylpyridinium intermediate.[3]

  • Inorganic Bases: In aqueous systems, bases like sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) can be highly effective, with some procedures reporting high yields in 1.0 M NaOH.[2][4] However, a high concentration of hydroxide ions can accelerate the competing hydrolysis of the benzenesulfonyl chloride.[2] Therefore, pH control is a delicate balance between promoting the desired aminolysis and minimizing hydrolysis.

Q3: What are the primary safety concerns when working with benzenesulfonyl chloride?

A3: Benzenesulfonyl chloride is a corrosive and hazardous chemical. It can cause severe skin burns and eye damage and is a lachrymator (tear-inducing).[2] It reacts with moisture, including in the air and on tissues, to produce corrosive benzenesulfonic acid and HCl.[5][6] All work must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2]

Q4: How can I tell if my benzenesulfonyl chloride starting material has degraded?

A4: The primary degradation pathway for benzenesulfonyl chloride is hydrolysis to benzenesulfonic acid upon exposure to moisture.[5]

  • Visual Inspection: Pure benzenesulfonyl chloride is a colorless to pale yellow viscous oil or crystalline solid (m.p. 50–54°C).[5][7] If your starting material appears as a wet or sticky solid, or is significantly discolored, it may have partially hydrolyzed.

  • Analytical Check: The presence of benzenesulfonic acid can be confirmed by techniques like NMR or by washing a sample with water and checking the pH of the aqueous layer, which will be highly acidic if hydrolysis has occurred. Using hydrolyzed starting material will lead to lower yields and introduce the sulfonic acid as a major impurity.[8]

Troubleshooting Guide: From Low Yields to Impure Products

This section is formatted to directly address specific issues you might encounter during your experiments.

Issue 1: Low or No Product Yield

Q: My reaction yield is significantly lower than expected, or the reaction failed entirely. What are the potential causes and how can I fix this?

A: Low yields are a frequent frustration in benzenesulfonamide synthesis and can stem from several factors. A systematic approach is key to diagnosing the problem.

Potential Causes & Solutions:

  • Hydrolysis of Benzenesulfonyl Chloride: This is the most common culprit. Benzenesulfonyl chloride reacts with water to form benzenesulfonic acid, which is unreactive towards the amine.[1]

    • Diagnosis: Did you use anhydrous solvents? Was all glassware thoroughly dried? Was the reaction run under an inert atmosphere (e.g., nitrogen or argon)?

    • Solution: Ensure all reactants and solvents are anhydrous. Use freshly opened or properly stored anhydrous solvents. Dry glassware in an oven before use. Running the reaction under an inert atmosphere is highly recommended to exclude atmospheric moisture.[2][9]

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Diagnosis: How was the reaction monitored? Relying solely on a fixed reaction time can be misleading.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to track the disappearance of the limiting starting material.[2] If the reaction stalls, consider extending the reaction time or moderately increasing the temperature. Be cautious, as excessive heat can promote side reactions or decomposition.[10]

  • Sub-optimal Reaction Temperature:

    • Diagnosis: What temperature was used? Many protocols call for an initial cooling period.

    • Solution: The reaction is often exothermic. Many procedures involve adding the sulfonyl chloride at a low temperature (e.g., 0-5 °C) to control the initial exotherm, followed by allowing the mixture to warm to room temperature to ensure completion.[1][2] Too low a temperature may result in a sluggish reaction, while too high a temperature can increase side product formation.[1]

  • Incorrect Stoichiometry or Insufficient Base:

    • Diagnosis: Were the molar ratios of reactants and base correct?

    • Solution: The reaction produces HCl, which will protonate and deactivate the amine nucleophile. At least one equivalent of base is required per equivalent of sulfonyl chloride. Often, a slight excess of the base (e.g., 1.1 equivalents) is used to ensure complete neutralization.[2] The stoichiometry of the amine and sulfonyl chloride should also be carefully controlled.

  • Product Loss During Work-up: Significant amounts of product can be lost during extraction and washing steps.

    • Diagnosis: Was the product partially soluble in the aqueous layers?

    • Solution: Ensure complete extraction from the aqueous layer by using an adequate volume of an appropriate organic solvent and performing multiple extractions (e.g., 3x). Washing the combined organic layers with brine can help break emulsions and remove dissolved water.[11]

Issue 2: Product Purity Issues & Side Reactions

Q: My final product is contaminated with significant impurities. What are the likely side products and how can I minimize and remove them?

A: The impurity profile can reveal much about what went wrong during the reaction. Below are the most common impurities and strategies to deal with them.

Impurity Formation Pathway Prevention Strategy Removal Strategy
Benzenesulfonic Acid Hydrolysis of benzenesulfonyl chloride by reaction with water.[8]Use anhydrous solvents and glassware; run under an inert atmosphere.[9]Wash the organic layer with a dilute aqueous base (e.g., saturated NaHCO₃ solution) during work-up. The sulfonic acid will be deprotonated to its water-soluble salt.[12]
Unreacted Amine Incomplete reaction or use of excess amine.Monitor reaction to completion (TLC/HPLC). Use a slight excess of sulfonyl chloride if the amine is precious.Wash the organic layer with a dilute acid (e.g., 1M HCl) during work-up. The amine will be protonated to its water-soluble ammonium salt.[2]
Unreacted Benzenesulfonyl Chloride Incomplete reaction or use of excess sulfonyl chloride.Monitor reaction to completion. Use a slight excess of the amine.Quench the reaction with a water-soluble amine (e.g., aqueous ammonia) or an aqueous base to convert it to a water-soluble sulfonamide or sulfonic acid salt, respectively.[12]
Di-sulfonylation Product (from primary amines)A primary amine reacts with a second equivalent of sulfonyl chloride to form R-N(SO₂Ph)₂.Use a slight excess (1.1-1.2 equivalents) of the primary amine relative to the sulfonyl chloride. Add the sulfonyl chloride slowly to the amine solution.[2]These products can be difficult to separate. Column chromatography is often required.
Issue 3: Work-up and Purification Challenges

Q: I am struggling with the purification of my benzenesulfonamide. What methods are most effective?

A: Purification is a critical step that often requires optimization.

  • Recrystallization: This is the most effective method for purifying solid benzenesulfonamides on a large scale.[2]

    • The Challenge: Selecting the right solvent system. An ideal solvent will dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures or are insoluble even when hot.

    • Solution: Common solvent systems include ethanol/water, ethyl acetate/hexanes, or toluene.[6][10] Perform small-scale solvent screening to find the optimal system. If the product is discolored, adding a small amount of activated carbon to the hot solution before filtration can help remove colored impurities.[13]

  • Column Chromatography: This is the go-to method for difficult separations or for purifying oils.

    • The Challenge: Choosing the correct stationary and mobile phases.

    • Solution: Silica gel is the most common stationary phase. A typical eluent system is a gradient of ethyl acetate in hexanes or pentane.[10][11] Monitor the separation by TLC to determine the optimal solvent polarity. If your compound is sensitive to the acidic nature of silica gel, consider using deactivated silica or an alternative like alumina.[10]

  • Aqueous Work-up Best Practices:

    • Quenching: Before starting the aqueous work-up, it is often wise to quench any unreacted, electrophilic benzenesulfonyl chloride. This can be done by adding a small amount of aqueous ammonia or a simple amine to form a water-soluble sulfonamide.[12]

    • Washing: A standard washing sequence for a neutral sulfonamide product in an organic solvent (like DCM or ethyl acetate) would be:

      • 1M HCl (to remove basic impurities like pyridine or excess amine).[2]

      • Saturated NaHCO₃ (to remove acidic impurities like benzenesulfonic acid).[12]

      • Water (to remove residual salts).

      • Brine (to begin the drying process and break emulsions).[2]

Visualizations & Protocols
Generalized Synthesis and Purification Workflow

The following diagram outlines the typical workflow for the synthesis and purification of a benzenesulfonamide.

G cluster_reaction Reaction Stage cluster_workup Work-up Stage cluster_purification Purification Stage A 1. Reaction Setup (Anhydrous Conditions) B 2. Dissolve Amine & Base in Solvent A->B C 3. Cool to 0-5 °C B->C D 4. Add Benzenesulfonyl Chloride Dropwise C->D E 5. Warm to RT & Stir (Monitor by TLC/HPLC) D->E F 6. Quench Reaction (e.g., with aq. NH3) E->F Reaction Complete G 7. Aqueous Extraction (Acid & Base Washes) F->G H 8. Dry Organic Layer (e.g., Na2SO4) G->H I 9. Concentrate in vacuo H->I J Crude Product I->J K Recrystallization J->K L Column Chromatography J->L M Pure Product K->M L->M

Caption: A generalized workflow for benzenesulfonamide synthesis.

Troubleshooting Decision Tree for Low Yield

G cluster_incomplete cluster_loss cluster_degradation Start Low Yield Observed Check_TLC Check TLC/HPLC of crude reaction mixture Start->Check_TLC SM_Present Starting Material (SM) Present? Check_TLC->SM_Present No_SM No Starting Material SM_Present->No_SM No Inc_Time Increase Reaction Time/Temperature SM_Present->Inc_Time Yes Check_pH Check pH of Aqueous Layers No_SM->Check_pH Check_Base Verify Base Stoichiometry (>=1 equivalent) Inc_Time->Check_Base Check_Sulfonyl Use Fresh/Pure Benzenesulfonyl Chloride Check_Base->Check_Sulfonyl Re_Extract Re-extract Aqueous Layers Check_pH->Re_Extract Optimize_Purification Optimize Purification (e.g., solvent choice) Re_Extract->Optimize_Purification Check_Amine Verify Amine Purity Check_Sulfonyl->Check_Amine

Sources

Process Chemistry Technical Support Center: Large-Scale Synthesis of Chiral Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This portal provides troubleshooting guides and actionable solutions for researchers, process chemists, and drug development professionals navigating the complexities of scaling up chiral synthesis. Moving from milligram-scale discovery to multi-kilogram manufacturing introduces nonlinear challenges in mass transfer, thermodynamics, and catalyst stability.

Core Workflow: Chiral Scale-Up Logic

ScaleUpWorkflow A 1. Lab Screening (Ligand/Enzyme) B 2. Robustness Testing (Impurity Spiking) A->B Optimal Catalyst C 3. Reaction Calorimetry (Thermal Profiling) B->C Tolerance Limits D 4. Pilot Scale-Up (Mass Transfer Opt.) C->D Safety/Kinetics E 5. Chiral Isolation (Crystallization) D->E Crude API

Logical progression of chiral intermediate scale-up from screening to validation.

Module 1: Asymmetric Catalysis Scale-Up

Q: My enantiomeric excess (ee) drops significantly when moving from a 100 mL flask to a 50 L reactor. What causes this, and how can I fix it?

A: In transition-metal-catalyzed asymmetric hydrogenation, ee degradation upon scale-up is rarely a chemical failure of the chiral coordination complex[1]; it is almost always a physical mass-transfer limitation or a trace-impurity issue.

  • Causality (Mass Transfer): In a 100 mL flask, the gas-liquid interfacial area is massive relative to the reaction volume. In a 50 L reactor, inefficient mixing can lead to hydrogen starvation at the catalyst center[2]. When the catalyst is starved of H₂, reversible beta-hydride elimination or competing non-enantioselective background reactions outcompete the enantio-determining step.

  • Causality (Catalyst Poisoning): Bulk solvents used at scale often contain trace oxygen, water, or residual amines absent in HPLC-grade lab solvents. Many hydrogenation catalysts are highly sensitive to oxygen, and a small leak in a large-scale reactor can completely inhibit the reaction[2].

  • Troubleshooting Action: Evaluate your reactor's agitation efficiency. Consider upgrading the impeller type or ensuring the hydrogen sparging system provides adequate dispersion[2]. Implement rigorous vacuum/nitrogen inerting cycles prior to H₂ introduction.

Q: How should I adjust my catalyst loading for pilot-scale runs?

A: Never linearly extrapolate catalyst loading from the lab scale. Lab-scale reactions often use 1.0–5.0 mol% loading to ensure rapid completion.

  • Causality: At scale, the exothermic nature of asymmetric catalysis can overwhelm the reactor's cooling jacket if the reaction proceeds too quickly. Furthermore, high catalyst loadings at scale are economically prohibitive.

  • Troubleshooting Action: Re-optimize the catalyst loading for the larger scale by focusing on the turn-over number (TON) and turn-over frequency (TOF)[2]. Reduce loading to 0.01–0.1 mol% and extend the reaction time, provided the catalyst demonstrates sufficient longevity.

Module 2: Biocatalysis & Enzymatic Resolution

Q: My enzymatic resolution works perfectly in an aqueous buffer, but yields plummet when I increase the substrate concentration for manufacturing. Why?

A: This is a classic manifestation of substrate inhibition or mass-transfer failure due to poor aqueous solubility.

  • Causality: Hydrolases represent one of the most attractive enzymes in synthesis due to their broad substrate specificity and lack of cofactor requirements[3]. However, when substrate concentration is pushed from 10 mM to 500 mM to meet industrial volumetric productivity targets, the highly lipophilic chiral intermediate often precipitates. This coats the immobilized enzyme, effectively halting mass transfer.

  • Troubleshooting Action: Implement a biphasic reaction system (e.g., MTBE/aqueous buffer) or introduce miscible co-solvents (like DMSO or IPA, up to 10-15% v/v) to keep the substrate dissolved. Ensure you select an engineered enzyme variant specifically evolved for organic solvent tolerance.

Q: How do I manage the prohibitive cost of cofactors (e.g., NADPH) in large-scale reductase reactions?

A: Stoichiometric use of NADPH is economically unviable for kilogram-scale synthesis.

  • Causality: Many enzymatic reactions, especially those involving reductases, require expensive cofactors like NADPH to function[4]. If these are not recycled, the process economics will fail.

  • Troubleshooting Action: Employ a self-validating cofactor regeneration system. The most robust industrial method couples the primary reductase reaction with a secondary enzyme, such as Glucose Dehydrogenase (GDH). GDH oxidizes inexpensive glucose to gluconolactone, simultaneously reducing NADP⁺ back to NADPH in a continuous catalytic loop.

Quantitative Data: Scale-Up Parameter Adjustments

The following table summarizes the causal adjustments required when scaling a model asymmetric hydrogenation process.

ParameterLab Scale (100 mL)Pilot Scale (50 L)Production (1000 L)Causality for Adjustment
Catalyst Loading 1.0 - 5.0 mol%0.1 - 0.5 mol%0.01 - 0.1 mol%Reduced to manage exothermic heat release and lower overall API cost.
Agitation Speed 800 RPM (Magnetic)150 RPM (Impeller)60 RPM (Impeller)Adjusted to maintain constant tip speed and prevent sheer stress on catalysts.
H₂ Pressure 2 bar5 bar10 barIncreased to compensate for the lower gas-liquid mass transfer area at scale.
Reaction Time 2 - 4 hours12 - 18 hours24 - 36 hoursExtended due to lower catalyst loading and controlled substrate dosing rates.
Target ee% > 99.5%> 99.0%> 98.5%Slight drop expected due to mass transfer limits; corrected during downstream crystallization.

Experimental Protocol: Self-Validating Robustness Testing

To prevent catastrophic failure during a 50 L scale-up, you must pre-validate the chiral catalyst's resilience against bulk-scale impurities[2]. This protocol establishes a self-validating system by running parallel micro-reactions with deliberately introduced contaminants to establish exact failure thresholds.

Step 1: Baseline Reaction Setup Prepare a master stock solution of the prochiral substrate and the selected chiral catalyst (e.g., Rh-DuPhos) in an anhydrous, degassed solvent.

Step 2: Spiking Matrix Preparation Aliquot the master stock into five parallel pressure reactors equipped with identical stirring and temperature controls.

  • Reactor 1 (Internal Control): No spike. Validates the baseline kinetics and ee%.

  • Reactor 2 (Moisture Test Low): Spiked with 0.1% v/v Water.

  • Reactor 3 (Moisture Test High): Spiked with 0.5% v/v Water.

  • Reactor 4 (Oxygen Test): Spiked with 50 ppm Oxygen (via a calibrated gas mixture).

  • Reactor 5 (Process Impurity Test): Spiked with 0.1% w/w starting material impurity (e.g., a residual amine from the previous synthetic step).

Step 3: Execution & Inerting Purge all reactors with Nitrogen (3 cycles), followed by Hydrogen (3 cycles). Pressurize to the target H₂ pressure and agitate at identical RPMs.

Step 4: Kinetic Sampling Sample each reactor at 10%, 30%, and 60% of the expected completion time. Quench the samples and analyze conversion and enantiomeric excess via chiral HPLC.

Step 5: Data Synthesis & Causality Check Analyze the divergence from Reactor 1. If Reactor 1 achieves >99% ee but Reactor 4 (Oxygen) stalls at 40% conversion with 85% ee, you have empirically validated that oxygen poisoning not only deactivates the catalyst but allows non-selective background pathways to dominate. This data directly dictates the strictness of the inerting protocols required for the pilot plant.

Sources

Validation & Comparative

Comprehensive Comparison Guide: Cross-Reactivity Profiling of Benzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzenesulfonamide derivatives represent a highly versatile pharmacophore in modern drug development. While historically developed as primary Carbonic Anhydrase (CA) inhibitors (e.g., acetazolamide) for glaucoma and diuresis, the benzenesulfonamide moiety was later grafted onto diaryl heterocycles to create selective Cyclooxygenase-2 (COX-2) inhibitors (e.g., celecoxib, valdecoxib) for the management of inflammation[1]. However, this structural overlap introduces a critical pharmacological challenge: profound off-target cross-reactivity. This guide objectively compares the cross-reactive performance of leading benzenesulfonamide derivatives, detailing the mechanistic causality and providing self-validating experimental workflows for accurate profiling.

Mechanistic Causality of Cross-Reactivity

To understand why a drug designed for an inflammatory enzyme (COX-2) potently inhibits a respiratory/metabolic enzyme (CA), we must examine the atomic-level causality of the benzenesulfonamide group.

In COX-2, the active site features a secondary, highly hydrophobic side-pocket that is absent in COX-1. The benzenesulfonamide moiety of drugs like celecoxib inserts perfectly into this pocket, conferring the drug's high COX-2 selectivity[1].

However, the unsubstituted primary sulfonamide group ( −SO2​NH2​ ) is the universal "key" to the Carbonic Anhydrase active site. In an aqueous physiological environment, the sulfonamide nitrogen deprotonates. The resulting sulfonamidate anion acts as a potent Lewis base, coordinating directly with the catalytic Zn2+ ion located at the bottom of the CA active site cleft[2]. This direct coordination displaces the zinc-bound hydroxide ion that is absolutely essential for the catalytic hydration of CO2​ , effectively paralyzing the enzyme[3].

By contrast, COX-2 inhibitors that utilize a methyl sulfone group ( −SO2​CH3​ ), such as rofecoxib, lack this ionizable nitrogen. Without the ability to form the sulfonamidate anion, they cannot coordinate the zinc ion, resulting in zero cross-reactivity with CA isoforms[4].

Mechanism Drug Benzenesulfonamide (e.g., Celecoxib) Mech1 Binds hydrophobic pocket via aryl/CF3 groups Drug->Mech1 High Affinity Mech2 Unsubstituted -SO2NH2 coordinates with Zn2+ Drug->Mech2 Nanomolar Cross-Reactivity Target1 Primary Target: COX-2 (Anti-inflammatory) Target2 Off-Target: CA Isoforms (CA I, II, IX, XII) Mech1->Target1 High Affinity Mech2->Target2 Nanomolar Cross-Reactivity

Mechanistic basis of benzenesulfonamide cross-reactivity with COX-2 and Carbonic Anhydrase.

Comparative Performance Data

The table below synthesizes the quantitative cross-reactivity profiles of distinct COX-2 and CA inhibitors. Notice how the presence of the unsubstituted benzenesulfonamide dictates the off-target CA inhibition.

CompoundPrimary IndicationStructural FeatureCOX-2 IC₅₀ (µM)CA II Kᵢ (nM)CA IX Kᵢ (nM)
Celecoxib COX-2 InhibitorUnsubstituted Benzenesulfonamide~0.04[4]21.0[2]16.0[4]
Valdecoxib COX-2 InhibitorUnsubstituted Benzenesulfonamide0.005[1]43.0[2]< 50.0[4]
Rofecoxib COX-2 InhibitorMethyl Sulfone (No primary amine)~0.50[1]> 10,000[4]> 10,000[4]
Acetazolamide CA InhibitorThiadiazole Sulfonamide> 100.012.0[5]25.0[5]

Data Interpretation: Celecoxib and valdecoxib exhibit profound, nanomolar cross-reactivity with physiologically dominant CA II and tumor-associated CA IX[2][4]. Rofecoxib completely bypasses this cross-reactivity due to its methyl sulfone substitution[4].

Experimental Protocols: Cross-Reactivity Profiling

To accurately map the cross-reactivity of novel benzenesulfonamide derivatives, researchers must employ orthogonal, self-validating assays.

Protocol 1: Stopped-Flow CO2​ Hydration Assay (CA Profiling)

Objective: Determine the inhibition constant ( Ki​ ) of the derivative against purified CA isoforms. Causality & Self-Validation: The enzymatic hydration of CO2​ produces HCO3−​ and H+ , rapidly lowering the buffer's pH. By using a pH-sensitive indicator (e.g., phenol red), the reaction progress is optically tracked in real-time. The system is self-validating: an uninhibited enzyme well establishes the maximum baseline reaction slope ( Vmax​ ), while a well lacking the enzyme serves as the absolute non-enzymatic baseline. A true cross-reactive inhibitor will produce a dose-dependent decay in the slope that strictly falls between these two validated boundaries[6].

Methodology:

  • Prepare a 10 mM stock of the benzenesulfonamide derivative in 100% DMSO, followed by serial dilutions in assay buffer (10 mM HEPES, pH 7.4, containing 0.1 M Na2​SO4​ to maintain ionic strength).

  • Pre-incubate the purified CA isoform (e.g., hCA II or hCA IX) with the inhibitor dilutions for 15 minutes at 20°C to allow for zinc coordination[6].

  • Inject the enzyme-inhibitor mixture and a CO2​ -saturated water solution simultaneously into the stopped-flow spectrophotometer.

  • Monitor the absorbance of phenol red at 558 nm over a 10-second window.

  • Calculate the initial velocity from the linear portion of the absorbance decay curve and derive the Ki​ using the Cheng-Prusoff equation.

Protocol 2: Fluorometric COX-1/COX-2 Selectivity Assay

Objective: Confirm primary target engagement and calculate the COX-1/COX-2 Selectivity Index (SI). Causality & Self-Validation: COX enzymes convert arachidonic acid to PGG2​ . The assay utilizes ADHP (10-acetyl-3,7-dihydroxyphenoxazine), which reacts with the peroxidase activity of COX (using PGG2​ as a substrate) to yield highly fluorescent resorufin. To ensure trustworthiness, the protocol requires parallel assays utilizing known selective inhibitors (e.g., celecoxib for COX-2, SC-560 for COX-1) as positive controls. If the test benzenesulfonamide is selectively targeting COX-2, the fluorescence signal will only be quenched in the COX-2 well, internally validating the compound's selectivity[7].

Methodology:

  • Aliquot recombinant human COX-1 and COX-2 into separate microplate wells containing assay buffer (100 mM Tris-HCl, pH 8.0, 1 µM heme).

  • Add the benzenesulfonamide derivative (varying concentrations) and incubate for 10 minutes at 37°C.

  • Initiate the reaction by adding a master mix containing arachidonic acid and ADHP.

  • Incubate for exactly 2 minutes at room temperature, then read fluorescence (Excitation: 535 nm, Emission: 590 nm).

  • Calculate the IC50​ for both isoforms and determine the SI ( IC50​COX−1/IC50​COX−2 )[7].

Workflow Start Compound Library (Benzenesulfonamides) Assay1 1. COX-1/COX-2 Selectivity Assay (Fluorometric/EIA) Start->Assay1 Assay2 2. CA Isoform Profiling (Stopped-flow CO2 Hydration) Start->Assay2 Filter Selectivity Index Calculation (COX-2 vs CA Ki ratios) Assay1->Filter Assay2->Filter Outcome1 High COX-2 Selectivity Low CA Cross-Reactivity Filter->Outcome1 Outcome2 Dual COX-2/CA Inhibition (Anti-tumor Repurposing) Filter->Outcome2

Step-by-step experimental workflow for profiling benzenesulfonamide derivative cross-reactivity.

Conclusion: Repurposing Cross-Reactivity

In drug development, cross-reactivity is traditionally viewed as a liability leading to off-target toxicity. However, the benzenesulfonamide saga proves that rigorous cross-reactivity profiling can uncover novel therapeutic avenues. The nanomolar inhibition of CA IX (a transmembrane isoform overexpressed in hypoxic tumors to regulate intracellular pH) by celecoxib has sparked a massive repurposing effort. Today, researchers are intentionally designing dual-target benzenesulfonamide derivatives that simultaneously suppress COX-2-driven tumor inflammation and CA IX-driven tumor hypoxia, turning an off-target anomaly into a next-generation oncology strategy[4][8].

References

  • Weber, A., Casini, A., Heine, A., Kuhn, D., Supuran, C.T., Scozzafava, A., Klebe, G. "Unexpected nanomolar inhibition of carbonic anhydrase by COX-2-selective celecoxib: new pharmacological opportunities due to related binding site recognition." Journal of Medicinal Chemistry (2004).2

  • Koki, A., et al. "COX-Independent Mechanisms of Cancer Chemoprevention by Anti-Inflammatory Drugs." Frontiers in Oncology (2013). 4

  • Gierse, J., et al. "Valdecoxib: Assessment of Cyclooxygenase-2 Potency and Selectivity." Journal of Pharmacology and Experimental Therapeutics (2005). 1

  • Abdel-Aziz, A.A., et al. "Carbonic Anhydrase Inhibition Activities of Schiff's Bases Based on Quinazoline-Linked Benzenesulfonamide." Bioorganic & Medicinal Chemistry (2022). 5

  • Ekinci, D., et al. "Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes." Journal of Enzyme Inhibition and Medicinal Chemistry (2010). 6

  • El-Zahabi, M.A., et al. "Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes." Journal of Enzyme Inhibition and Medicinal Chemistry (2023). 7

  • Supuran, C.T., et al. "Drug Design of Zinc-Enzyme Inhibitors." Wiley (2009). 3

  • Kaur, J., et al. "Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing." Semantic Scholar (2022). 8

Sources

Spectroscopic Differentiation of Sulfonamide Positional Isomers: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Sulfonamides are a foundational class of pharmacophores, widely utilized as competitive inhibitors of dihydropteroate synthase (DHPS) in antibacterial therapies and carbonic anhydrase in diuretic applications[1]. The biological efficacy, binding affinity, and pharmacokinetic profile of these ligands are strictly governed by their positional isomerism (e.g., ortho-, meta-, and para-aminobenzenesulfonamide)[1]. Because positional isomers share identical molecular weights and empirical formulas, their accurate differentiation relies entirely on high-resolution spectroscopic techniques[2].

This guide provides an objective, data-driven comparison of the spectroscopic behaviors of sulfonamide isomers, detailing the causality behind experimental choices and providing self-validating analytical protocols.

The Causality of Spectroscopic Variance in Isomers

To successfully differentiate isomers, an analytical scientist must understand why these molecules interact differently with electromagnetic radiation.

  • Electronic Shielding & Symmetry (NMR): The position of an electron-donating group (e.g., an amine) relative to the strongly electron-withdrawing sulfonamide group alters the local magnetic environment of the aromatic ring. Para-isomers exhibit a symmetric electronic distribution, leading to simplified, degenerate spin-spin coupling systems. Ortho and meta isomers break this symmetry, resulting in complex, highly deshielded proton environments.

  • Vibrational Modes (FT-IR): The spatial arrangement of substituents dictates the out-of-plane (OOP) C-H bending vibrations of the benzene ring. The frequency of these vibrations in the 600–900 cm⁻¹ fingerprint region is directly caused by the number of adjacent, coupled hydrogen atoms on the ring[3].

  • Gas-Phase Ion Energetics (MS/IRIS): Standard liquid chromatography-tandem mass spectrometry (LC-MS/MS) using Collision-Induced Dissociation (CID) often fails to differentiate positional isomers because they yield identical fragment masses (e.g., m/z 202)[3]. However, Infrared Ion Spectroscopy (IRIS) probes the vibrational signatures of these isolated gas-phase ions, distinguishing them based on their unique 3D geometries and bond strengths[3].

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems to ensure absolute structural assignment without the risk of false positives.

Protocol 1: High-Resolution ¹H and ¹³C NMR Spectroscopy

Causality of Experimental Design: Deuterated dimethyl sulfoxide (DMSO-d₆) is selected over CDCl₃. Sulfonamides possess strong intermolecular hydrogen-bonding networks that severely limit their solubility in non-polar solvents[2]. DMSO-d₆ disrupts these networks, ensuring sharp, well-resolved peaks. Self-Validation Mechanism: The protocol requires the integration of peak areas to be cross-referenced against a tetramethylsilane (TMS) internal standard set to exactly 0.00 ppm. If the total integrated area of the aromatic region does not perfectly equal the expected number of protons (e.g., 4H for aminobenzenesulfonamide), the system flags the sample for impurity or insufficient relaxation delay (D1).

Step-by-Step Workflow:

  • Weigh 5–10 mg of the highly purified sulfonamide isomer[2].

  • Dissolve completely in 0.6 mL of DMSO-d₆ containing 0.03% v/v TMS.

  • Transfer to a 5 mm NMR tube and acquire spectra at 400 MHz or higher[2].

  • Set the relaxation delay (D1) to at least 2 seconds to ensure complete longitudinal relaxation of the sulfonamide protons.

  • Process the Free Induction Decay (FID) with zero-filling and a 0.3 Hz exponential line broadening window function.

  • Analyze the aromatic splitting patterns to assign symmetry (AA'BB' vs. ABCD).

Protocol 2: Attenuated Total Reflectance FT-IR (ATR-FTIR)

Causality of Experimental Design: ATR-FTIR is utilized instead of traditional KBr pellet pressing. The extreme mechanical pressure required to form KBr pellets can induce polymorphic transitions or alter the hydrogen-bonding states of crystalline sulfonamides, leading to artifactual peak shifts[4]. Self-Validation Mechanism: A background spectrum of the empty diamond crystal is collected immediately prior to the sample. The baseline must remain flat at 100% transmittance in the 2000–2500 cm⁻¹ region. Any baseline drift invalidates the run, indicating uneven crystal pressure or environmental contamination.

Step-by-Step Workflow:

  • Clean the ATR diamond crystal with isopropanol and allow it to dry completely.

  • Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution).

  • Place 1–2 mg of the solid sulfonamide isomer directly onto the crystal.

  • Apply consistent, optimal pressure using the ATR anvil.

  • Acquire the sample spectrum (32 scans, 4 cm⁻¹ resolution) from 4000 to 400 cm⁻¹.

  • Focus analysis on the diagnostic 600–900 cm⁻¹ out-of-plane bending region.

Protocol 3: LC-MS/MS coupled with Infrared Ion Spectroscopy (IRIS)

Causality of Experimental Design: Because isomers share identical primary fragmentation pathways, IRIS is employed to trap the fragment ions in the mass spectrometer and irradiate them with a tunable free-electron laser. The resulting gas-phase IR spectrum is unique to the isomer's 3D structure[3]. Self-Validation Mechanism: The experimental gas-phase IR spectrum is superimposed onto a theoretical spectrum generated via Density Functional Theory (DFT) (e.g., B3LYP/6-31G* level)[5]. Absolute assignment is only validated if the experimental bands align with the scaled harmonic vibrational frequencies of the computed model.

Step-by-Step Workflow:

  • Prepare a 1 µM solution of the sulfonamide mixture in 50:50 methanol:water with 0.1% formic acid.

  • Introduce the sample via Electrospray Ionization (ESI) into a quadrupole ion trap mass spectrometer.

  • Isolate the precursor ion and apply CID to generate the target fragment (e.g., m/z 202)[3].

  • Irradiate the trapped fragment ions with the free-electron laser, scanning from 600 to 1800 cm⁻¹.

  • Monitor the depletion of the fragment ion to generate the IRIS action spectrum[3].

  • Compare the spectral fingerprint against DFT-computed models for the ortho, meta, and para geometries[5].

Quantitative Data Comparison

The following tables synthesize the critical spectroscopic data required to objectively differentiate sulfonamide isomers.

Table 1: ¹H NMR Chemical Shifts (δ) and Splitting Patterns (in DMSO-d₆)

Isomer / CompoundAromatic Protons (δ ppm)Splitting Pattern (Symmetry)-SO₂NH₂ Protons (δ ppm)-NH₂ Protons (δ ppm)
para-Isomer (Sulfanilamide)6.51 – 7.70[2]AA'BB' System (2 distinct doublets)8.78 – 10.15[2]5.92[2]
meta-Isomer ~6.70 – 7.80Complex (1 Singlet, 2 doublets, 1 triplet)8.78 – 10.15[2]~5.80 – 6.00
ortho-Isomer ~6.60 – 7.90ABCD System (2 doublets, 2 triplets)8.78 – 10.15[2]~5.50 – 5.80

Table 2: Key FT-IR Absorption Frequencies for Sulfonamide Isomers

Functional Group / ModeAbsorption Frequency (cm⁻¹)Diagnostic Relevance
ν(N-H) stretch (amine)3459 – 3338[2]Differentiates primary amine from secondary/tertiary
ν(N-H) stretch (sulfonamide)3349 – 3144[2]Identifies the active sulfonamide pharmacophore
ν(S=O) asymmetric stretch1344 – 1317[2]Confirms sulfonyl group presence
ν(S=O) symmetric stretch1187 – 1147[2]Confirms sulfonyl group presence
Out-of-plane C-H (para)800 – 850Identifies 1,4-disubstitution (2 adjacent H's)
Out-of-plane C-H (meta)680 – 725 & 750 – 810Identifies 1,3-disubstitution (3 adjacent + 1 isolated H)
Out-of-plane C-H (ortho)735 – 770Identifies 1,2-disubstitution (4 adjacent H's)

Analytical Workflow Visualization

The following diagram illustrates the multi-modal analytical logic required to move from an unknown isomer mixture to an absolute structural assignment.

Workflow Start Sulfonamide Isomer Mixture (ortho-, meta-, para-) Prep Sample Preparation & HPLC Purification Start->Prep NMR 1H & 13C NMR Spectroscopy (Symmetry & Coupling) Prep->NMR Non-Destructive Analysis IR ATR-FTIR Spectroscopy (Vibrational Modes) Prep->IR Solid-State Analysis MS LC-MS/MS & IRIS (Gas-Phase Ion IR) Prep->MS Trace/Metabolite Analysis Data Data Integration & Absolute Isomer Assignment NMR->Data IR->Data MS->Data

Fig 1. Multi-modal spectroscopic workflow for absolute assignment of sulfonamide positional isomers.

References

  • [4] The Royal Society of Chemistry. "Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides". RSC. [Link]

  • [5] Popova, A., et al. "IR spectral and structural studies of 4‐aminobenzenesulfonamide (sulfanilamide)‐d0, ‐d4, and ‐15N, as well as their azanions: Combined DFT B3LYP/experimental approach". ResearchGate. [Link]

  • [3] ChemRxiv. "Mass spectrometry-based identification of ortho-, meta- and para- isomers using infrared ion spectroscopy". ChemRxiv. [Link]

Sources

Safety Operating Guide

4-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, we frequently utilize chiral building blocks like 4-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide in the synthesis of complex therapeutics. However, the downstream logistical management of these compounds is just as critical as their upstream synthesis. Sulfonamide derivatives pose unique environmental hazards, including potential aquatic toxicity and the risk of fostering antimicrobial resistance if introduced into municipal water systems.

This guide provides a self-validating, step-by-step operational plan for the safe handling and disposal of this specific compound, grounded in chemical causality and EPA regulatory frameworks.

Chemical Profile & Causality of Hazards

Before executing any disposal protocol, it is imperative to understand the physicochemical properties of the waste material. The molecular structure dictates the environmental fate and the required destruction methodology.

Property / MetricValue / Classification
Chemical Name 4-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide
CAS Registry Number 220948-21-0
Molecular Formula C8H11NO3S
Molecular Weight 201.24 g/mol [1]
Topological Polar Surface Area (TPSA) 80.39 Ų[2]
LogP 0.3873[2]
Waste Classification Potentially Hazardous Organic Waste
Target Disposal Method High-Temperature Incineration
The Causality Behind Disposal Choices
  • The Sewering Ban (Why we don't flush it): Under the EPA's 40 CFR 266 Subpart P, the sewering (flushing) of hazardous pharmaceutical waste and their active precursors is strictly prohibited[3]. Municipal wastewater treatment plants cannot effectively filter complex synthetic sulfonamides. Due to its LogP of 0.3873, this compound is slightly lipophilic and can persist in aquatic environments, leading to direct waterway contamination[4].

  • The Incineration Mandate (Why we burn it): The molecular formula (C8H11NO3S) reveals the presence of both nitrogen and sulfur heteroatoms[1]. Standard, uncontrolled combustion of this compound yields nitrogen oxides (NOx) and sulfur oxides (SOx), which are potent environmental pollutants. Therefore, disposal must exclusively utilize high-temperature incineration at a licensed facility equipped with alkaline gas scrubbers to neutralize these acidic emissions[5].

Immediate Safety & Handling Precautions

Before initiating the disposal workflow, personnel must establish a secure handling environment.

  • Engineering Controls: All transfers of the solid powder or concentrated solutions must be conducted within a certified Class II biological safety cabinet or a chemical fume hood to prevent the inhalation of airborne particulates.

  • Personal Protective Equipment (PPE):

    • Gloves: Nitrile gloves (minimum 4 mil thickness) to prevent dermal absorption.

    • Eye Protection: ANSI Z87.1 compliant safety goggles.

    • Body: Standard laboratory coat, fully buttoned.

Step-by-Step Disposal Methodology

Do not treat 4-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide as general laboratory trash. Follow this sequential workflow to ensure regulatory compliance and safety.

Step 1: Waste Identification & Segregation Identify all materials contaminated with the compound, including residual powders, mother liquors, contaminated pipette tips, and weighing paper. Crucial: Segregate this waste from strong oxidizing agents. Sulfonamides contain electron-rich functional groups that can react exothermically with oxidizers, posing a fire risk.

Step 2: Containerization Transfer the segregated waste into a chemically compatible, leak-proof container. High-density polyethylene (HDPE) or glass containers with PTFE-lined caps are required. Do not overfill the container; leave at least 10% headspace to accommodate potential vapor expansion.

Step 3: GHS-Compliant Labeling Immediately affix a label to the container. The label must explicitly state "Hazardous Waste" . Write the full chemical name ("4-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide")—do not use abbreviations, acronyms, or structural formulas. Include the accumulation start date.

Step 4: Satellite Accumulation Area (SAA) Storage Store the sealed container in a designated SAA at or near the point of generation. The SAA must be under the control of the operator generating the waste. Inspect the container weekly for signs of degradation, bulging, or leaks.

Step 5: EHS Transfer and Final Destruction Once the container is full or reaches the regulatory time limit (typically 90 to 180 days depending on your facility's generator status), transfer it to the central accumulation area. Coordinate with your Environmental Health and Safety (EHS) department or a licensed vendor for pickup and subsequent high-temperature incineration.

Operational Visualization: Disposal Workflow

DisposalWorkflow Gen Waste Generation (4-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide) Seg Segregation (Isolate from Strong Oxidizers) Gen->Seg Sewer Sewering / Drain Disposal (STRICTLY PROHIBITED) Gen->Sewer EPA Ban Cont Containerization (Leak-proof HDPE Bin) Seg->Cont Label Labeling ('Hazardous Waste' & Date) Cont->Label SAA SAA Storage (Inspect Weekly) Label->SAA Pickup EHS / Vendor Pickup SAA->Pickup Incineration High-Temp Incineration (Scrubbed for SOx/NOx) Pickup->Incineration

Figure 1: Step-by-step disposal workflow for sulfonamide waste, highlighting the EPA sewering ban.

Spill Response Methodology

In the event of an accidental release, a rapid and methodical response prevents environmental contamination and personnel exposure.

Step 1: Evacuation and Assessment Isolate the spill area immediately. If the spill occurred inside a fume hood, ensure the sash is lowered and the exhaust is operating at maximum capacity.

Step 2: PPE Verification Don fresh nitrile gloves, safety goggles, and a lab coat. If the spill is outside a ventilated enclosure and generated significant dust, a NIOSH-approved N95 or P100 particulate respirator is mandatory.

Step 3: Containment and Absorption

  • For Solid Spills: Do not use dry sweeping or water, which can aerosolize the compound or spread it further. Gently cover the powder with damp paper towels to suppress dust, or use a HEPA-filtered vacuum dedicated to hazardous chemicals.

  • For Liquid Spills (Solutions): Surround and cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or dry sand).

Step 4: Decontamination and Containerization Carefully scoop the absorbed material, paper towels, and contaminated PPE into a designated hazardous waste container. Wash the affected surface with a mild detergent and water, collecting the rinsate as hazardous waste. Label the container immediately as detailed in the disposal protocol.

References

  • Title: 4-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide | C8H11NO3S | CID 40463588 - PubChem Source: nih.gov URL: [Link]

  • Title: Guidelines for the Disposal of Small Quantities of Unused Pesticides - EPA Source: epa.gov URL: [Link]

  • Title: Sewering Ban - EPA Subpart P Regulations - Pharmaceutical Waste Management Source: pwaste.com URL: [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.